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  • Product: 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole
  • CAS: 798571-54-7

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole: A Technical Guide

Introduction 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole is a heterocyclic organic compound featuring an imidazole core functionalized with a methoxymethoxyethyl group at the 1-position. The imidazole ring is a fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[2-(Methoxymethoxy)ethyl]-1H-imidazole is a heterocyclic organic compound featuring an imidazole core functionalized with a methoxymethoxyethyl group at the 1-position. The imidazole ring is a fundamental component in numerous biologically active molecules, including the amino acid histidine, and serves as a critical scaffold in medicinal chemistry.[1][2][3] The physicochemical properties of this particular derivative are crucial for its handling, formulation, and application in research and drug development. This guide provides a comprehensive overview of its predicted physicochemical properties, grounded in the known characteristics of related imidazole compounds, and details the experimental protocols for their empirical determination.

Chemical Structure and Molecular Formula

Structure:

Caption: Chemical structure of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole.

Molecular Formula: C₇H₁₂N₂O₂

Molecular Weight: 170.20 g/mol

Physical State and Appearance

Based on the properties of structurally similar compounds like 1-(methoxymethyl)-1H-imidazole and 1-ethyl-1H-imidazole, which are liquids at room temperature[4][5], it is predicted that 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole is also a colorless to light yellow liquid with a characteristic amine-like odor.

Melting Point

The melting point of the parent imidazole is between 89 and 91 °C.[1] However, N-alkylation significantly lowers the melting point. For instance, 1-methylimidazole has a melting point of -6 °C[6] and 1-ethylimidazole has a melting point of -27°C.[7] The methoxymethoxyethyl substituent is larger and more flexible than a simple alkyl group, which would further disrupt crystal lattice formation.

Predicted Melting Point: Below 0 °C.

Experimental Protocol for Melting Point Determination

This protocol describes the determination of the melting point using a capillary method with a digital melting point apparatus.[8][9][10]

Diagram of Workflow:

G Melting Point Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry the sample thoroughly. prep2 Finely powder the sample. prep1->prep2 prep3 Load sample into a capillary tube to a height of 2-3 mm. prep2->prep3 meas1 Insert capillary into the melting point apparatus. prep3->meas1 Transfer meas2 Set a rapid heating rate to determine an approximate melting range. meas1->meas2 meas3 Allow apparatus to cool. meas2->meas3 meas4 Use a fresh sample and heat slowly (1-2 °C/min) near the approximate melting point. meas3->meas4 meas5 Record the temperature at which the first liquid appears and the temperature at which the sample is completely liquid. meas4->meas5

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is anhydrous.

    • If the sample is solid at room temperature, finely powder it using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[9][11]

  • Melting Point Measurement:

    • Insert the capillary tube into the heating block of the melting point apparatus.[8][9]

    • For an unknown sample, perform a rapid preliminary heating to estimate the melting range.[8]

    • Allow the apparatus to cool to at least 20 °C below the estimated melting point.[11]

    • Using a fresh sample, heat at a rate of 1-2 °C per minute when approaching the expected melting point.[8]

    • Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range is the melting point.[11]

Boiling Point

The boiling point of imidazole is 256 °C.[1][3][12] N-substitution generally lowers the boiling point compared to the parent heterocycle if intermolecular hydrogen bonding is disrupted. However, increasing the molecular weight and chain length of the substituent will increase the boiling point due to stronger van der Waals forces. For example, 1-ethyl-1H-imidazole has a boiling point of 226 °C, while 1-methylimidazole boils at 198 °C.[4][6] 1-(Methoxymethyl)-1H-imidazole has a reported boiling point of 77-80 °C at 1 Torr.[13]

Predicted Boiling Point: Given the higher molecular weight of the methoxymethoxyethyl group compared to an ethyl or methoxymethyl group, the boiling point of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole is expected to be higher than that of 1-ethyl-1H-imidazole and 1-(methoxymethyl)-1H-imidazole at atmospheric pressure. A reasonable estimate would be in the range of 230-250 °C at atmospheric pressure.

Experimental Protocol for Boiling Point Determination

This protocol describes the determination of the boiling point using the Thiele tube method, which is suitable for small sample volumes.[14][15][16][17][18]

Diagram of Workflow:

G Boiling Point Determination (Thiele Tube) cluster_setup Apparatus Setup cluster_heating Heating and Observation setup1 Fill a small test tube with a few mL of the liquid sample. setup2 Place a capillary tube (sealed end up) into the test tube. setup1->setup2 setup3 Attach the test tube to a thermometer. setup2->setup3 setup4 Immerse the assembly in a Thiele tube containing mineral oil. setup3->setup4 heat1 Gently heat the side arm of the Thiele tube. setup4->heat1 Begin Heating heat2 Observe for a continuous stream of bubbles from the capillary tube. heat1->heat2 heat3 Remove heat and allow to cool slowly. heat2->heat3 heat4 Record the temperature when the liquid just begins to enter the capillary tube. heat3->heat4

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Step-by-Step Methodology:

  • Apparatus Assembly:

    • Fill a small test tube with 1-2 mL of the liquid sample.

    • Place a melting point capillary tube, with the sealed end uppermost, into the liquid.[14][17]

    • Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[17][18]

    • Clamp a Thiele tube to a ring stand and immerse the thermometer and test tube assembly into the mineral oil bath.[18]

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner.[17][18]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue gentle heating until a continuous and rapid stream of bubbles is observed.[17]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.[17]

Solubility

Imidazole is highly soluble in water (633 g/L) and other polar solvents.[1][3] The N-alkyl substituents in 1-ethyl-1H-imidazole and 1-(methoxymethyl)-1H-imidazole are relatively small and do not drastically reduce aqueous solubility; both are soluble in water.[19][20] The methoxymethoxyethyl group in the target molecule contains two ether linkages, which can act as hydrogen bond acceptors, thus contributing to water solubility.

Predicted Solubility: 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole is expected to be soluble in water and polar organic solvents such as ethanol, methanol, and DMSO.

Experimental Protocol for Aqueous Solubility Determination

The equilibrium solubility can be determined using the shake-flask method, which is considered the gold standard.[21][22][23]

Diagram of Workflow:

G Aqueous Solubility Determination (Shake-Flask) cluster_equilibration Equilibration cluster_analysis Analysis equil1 Add an excess of the compound to a known volume of water. equil2 Shake the mixture at a constant temperature for 24-48 hours. equil1->equil2 equil3 Ensure excess solid remains. equil2->equil3 anal1 Centrifuge or filter the suspension to separate the solid. equil3->anal1 Sample Separation anal2 Withdraw a known volume of the supernatant. anal1->anal2 anal3 Dilute the supernatant appropriately. anal2->anal3 anal4 Quantify the concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS). anal3->anal4

Caption: Workflow for Aqueous Solubility Determination.

Step-by-Step Methodology:

  • Sample Preparation and Equilibration:

    • Add an excess amount of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole to a vial containing a known volume of deionized water (or a buffer of a specific pH).[22][23]

    • Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours to ensure equilibrium is reached.[21][24]

    • Visually confirm that excess solid or undissolved liquid remains, indicating that a saturated solution has been formed.[22]

  • Sample Analysis:

    • Separate the undissolved compound from the saturated solution by centrifugation or filtration through a syringe filter (e.g., 0.22 µm).[21]

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the compound in the diluted sample using a validated analytical technique such as HPLC-UV or LC-MS.

    • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

pKa

The basicity of the imidazole ring is a key physicochemical parameter. The pKa of the conjugate acid of imidazole is approximately 6.95-7.0.[1] Alkyl substitution at the 1-position has a minor effect on the pKa of the imidazole nitrogen. For example, the predicted pKa for 1-ethyl-1H-imidazole is around 7.08.[19] The pKa of 1-(methoxymethyl)-1H-imidazole is reported to be 6.53.[20] The electron-withdrawing inductive effect of the oxygen atoms in the methoxymethoxyethyl substituent may slightly decrease the basicity of the imidazole ring.

Predicted pKa: The pKa of the conjugate acid of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole is expected to be in the range of 6.5 to 7.0.

Experimental Protocol for pKa Determination

Potentiometric titration is a highly precise method for determining pKa values.[25][26][27][28][29]

Diagram of Workflow:

G pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate the pH meter with standard buffers (pH 4, 7, 10). prep2 Prepare a dilute solution of the compound (e.g., 1 mM). prep1->prep2 prep3 Adjust the initial pH to the acidic range (e.g., pH 2) with HCl. prep2->prep3 titr1 Titrate the solution with a standardized NaOH solution. prep3->titr1 Start titr2 Record the pH after each incremental addition of NaOH. titr1->titr2 titr3 Continue titration until the basic range (e.g., pH 12) is reached. titr2->titr3 anal1 Plot pH versus the volume of NaOH added. titr3->anal1 Data anal2 Determine the equivalence point (inflection point). anal1->anal2 anal3 The pH at half the equivalence volume is the pKa. anal2->anal3

Caption: Workflow for pKa Determination.

Step-by-Step Methodology:

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[25][27]

    • Prepare a dilute aqueous solution of the compound (e.g., 1 mM).[25][27]

    • If necessary, add a co-solvent like methanol to ensure solubility, though this will yield an apparent pKa.[26]

    • Use a constant ionic strength background electrolyte, such as 0.15 M KCl.[25][27]

    • Acidify the solution to a pH of approximately 2 with a standardized solution of HCl.[25][27]

  • Titration:

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M).[25][27]

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.[25][27]

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is equal to the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons, typically in the aromatic region (δ 7-8 ppm).[30][31] The protons of the methoxymethoxyethyl substituent will appear in the aliphatic region. The expected chemical shifts are:

  • Imidazole C2-H: ~δ 7.7 ppm (singlet)

  • Imidazole C4-H and C5-H: ~δ 7.1 ppm (two singlets or a doublet of doublets)

  • -N-CH₂-CH₂-O-: ~δ 3.5-4.0 ppm (multiplets)

  • -O-CH₂-O-: ~δ 4.5-5.0 ppm (singlet)

  • -O-CH₃: ~δ 3.3 ppm (singlet)

¹³C NMR: The carbon NMR spectrum will show distinct signals for the imidazole ring carbons and the substituent carbons.

  • Imidazole C2: ~δ 136 ppm

  • Imidazole C4 and C5: ~δ 128 and 120 ppm

  • -N-CH₂-CH₂-O-: Signals in the range of δ 45-70 ppm

  • -O-CH₂-O-: ~δ 95 ppm

  • -O-CH₃: ~δ 55 ppm

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the imidazole ring and the ether linkages.[32][33][34][35][36]

  • C-H stretching (aromatic): ~3100-3150 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=N and C=C stretching (imidazole ring): ~1450-1600 cm⁻¹[3]

  • C-O stretching (ether): A strong band around 1050-1150 cm⁻¹

Conclusion

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Thomas County Central High School. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

  • Wikipedia. (2024, February 7). Imidazole. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-(Methoxymethyl)-1H-imidazole. Retrieved from [Link]

  • Perchard, C., & Belloc, A. (1965). Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. The Journal of Chemical Physics, 43(7), 2292-2296.
  • Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
  • GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Nichols, L. (2022, August 20). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. Retrieved from [Link]

  • Towson University. (n.d.). # 5 Determination of Boiling Points. Retrieved from [Link]

  • Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18.
  • Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • Mangal, S., Salahuddin, S., Mazumder, A., Kumar, R., & Yar, M. S. (2023). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. ResearchGate. Retrieved from [Link]

  • Tomi, I. H. R., Al-Daraji, A. H. R., Abdula, A., & Al Marjani, M. F. (2018). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(Methoxymethyl)-1H-imidazole Properties. Retrieved from [Link]

  • Tomi, I. H. R., Al-Daraji, A. H. R., Abdula, A., & Al Marjani, M. F. (2018). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. ResearchGate. Retrieved from [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Trade Science Inc. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Trade Science Inc. Retrieved from [Link]

  • Yilmaz, B., & Tuncel, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • De Witte, A., & De Smet, M. (2019). Development of Methods for the Determination of pKa Values. Molecules, 24(1), 104.
  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Al-Obaidi, A. S. M., Al-Janabi, A. S., & Al-Amiery, A. A. (2022). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... ResearchGate. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

  • Tlahuext, H., & Contreras, R. (2007). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. ResearchGate. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-77.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of imidazole derivative (IMD) in D6-DMSO. Retrieved from [Link]

  • Lane, T. J., et al. (1962). Infrared Investigation of Certain Imidazole Derivatives and their Metal Chelates. Inorganic Chemistry, 1(2), 267-276.
  • Fakhree, M. A. A., & Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-1H-imidazole. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (2023, December 12). 1-Methylimidazole. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 1-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 11). pKa of imidazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-ethyl-1H-imidazole-2-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Electronic Architecture and Synthetic Utility of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole

Executive Summary This technical guide provides a comprehensive analysis of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole , a functionalized N-heterocycle serving as a critical intermediate in coordination chemistry and ionic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole , a functionalized N-heterocycle serving as a critical intermediate in coordination chemistry and ionic liquid synthesis. Structurally, the molecule features an imidazole core linked to a methoxymethyl (MOM) ether via an ethyl spacer.

For researchers, this compound represents a "masked" alcohol and a hemolabile ligand. The MOM moiety offers stability under basic conditions while providing a weak, hard oxygen donor site capable of chelation in transition metal complexes. This guide details its electronic profile, a validated synthetic protocol, and its spectroscopic signature.

Molecular Architecture & Electronic Landscape

To understand the reactivity of this molecule, one must decouple the aromatic imidazole ring from the ether-functionalized tail.

Electronic Distribution

The molecule is defined by two distinct electronic domains separated by an insulating ethyl (


) bridge.
DomainElectronic CharacteristicReactivity Profile
Imidazole Ring (N1-C5)

-excessive aromatic system. N3 is a hard base (pKa

6.9-7.0).
High affinity for transition metals (Zn, Cu, Ru). Susceptible to electrophilic attack at C4/C5.
Ethyl Spacer

-insulator.
Prevents mesomeric conjugation between the ether and the ring.
MOM Ether Inductively electron-withdrawing (-I) due to oxygen atoms.Stable to base/oxidants. Labile to strong acids. Potential hemolabile donor.
Electrostatic Potential (ESP) Analysis

In the ground state, the highest negative electrostatic potential is localized on the N3 imine nitrogen , making it the primary site for protonation and metal coordination. A secondary, weaker negative potential exists at the ether oxygens of the MOM group.

  • Dipole Moment: The vector sum of the imidazole dipole and the ether dipole results in a polar molecule, soluble in chlorinated solvents and alcohols but sparingly soluble in non-polar alkanes.

  • Chelation Mode: The flexibility of the ethyl chain allows the ether oxygen to fold back and interact with a metal center bound to N3, forming a pseudo-chelate ring (typically 6- or 7-membered, depending on the specific oxygen involved).

Validated Synthetic Methodology

Objective: Synthesis of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole via protection of 1-(2-hydroxyethyl)imidazole.

Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. All operations must be performed in a certified fume hood with proper PPE. Quenching procedures must be prepared in advance.

Reaction Scheme Visualization

Synthesis_Pathway Start 1-(2-Hydroxyethyl)imidazole (Precursor) Reagent MOM-Cl + DIPEA (Dichloromethane) Start->Reagent 0°C, N2 atm Intermediate Transition State (Oxonium Ion) Reagent->Intermediate Nu- attack Product 1-[2-(Methoxymethoxy)ethyl] -1H-imidazole Intermediate->Product Elimination of HCl Workup Aq. NaHCO3 Quench Extraction Product->Workup Purification

Figure 1: Synthetic workflow for the MOM-protection of the imidazole alcohol precursor.

Detailed Protocol

Materials:

  • 1-(2-Hydroxyethyl)imidazole (1.0 eq)[1][2]

  • Chloromethyl methyl ether (MOM-Cl) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

    
    ). Add 1-(2-hydroxyethyl)imidazole (10 mmol) and anhydrous DCM (50 mL).
    
  • Base Addition: Add DIPEA (15 mmol) via syringe. Cool the mixture to 0°C in an ice bath.

  • Alkylation: Add MOM-Cl (12 mmol) dropwise over 20 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (System: 10% MeOH in DCM). The product will be less polar than the starting alcohol.

  • Quench: Carefully pour the reaction mixture into saturated aqueous

    
     to neutralize HCl salts and destroy excess MOM-Cl.
    
  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

Spectroscopic Characterization

The identity of the molecule is confirmed by the presence of the distinctive "MOM methylene" protons.

NucleusSignal (

ppm)
MultiplicityAssignmentStructural Insight

H NMR
7.50 - 7.60s (1H)Imidazole C2-HDiagnostic acidic proton.
6.90 - 7.10s/d (2H)Imidazole C4/C5-HAromatic backbone.
4.60 - 4.65 s (2H) -O-CH

-O-
Key MOM ether signature.
4.10 - 4.20t (2H)N-CH

-
Adjacent to imidazole nitrogen.
3.70 - 3.80t (2H)-CH

-O-
Ethyl linker ether methylene.
3.30 - 3.35s (3H)-OCH

Terminal methoxy group.

C NMR
~96.0--O-CH

-O-
Anomeric carbon of the MOM group.

Reactivity & Applications

Hemolabile Ligand Behavior

In organometallic catalysis, this molecule acts as a hemolabile ligand . The imidazole N3 binds strongly (anchor), while the MOM ether oxygen binds weakly. This allows the ether arm to dissociate temporarily, opening a coordination site for substrate binding without the ligand fully detaching from the metal.

Coordination Pathway Visualization

Coordination_Chemistry Ligand Free Ligand (N-MOM-Im) Complex_Closed Closed Mode (N,O-Chelate) Ligand->Complex_Closed + M (Coordination) Metal Metal Center (M) Complex_Open Open Mode (N-Bound, O-Free) Complex_Closed->Complex_Open Ether dissociation (Hemolability) Complex_Open->Complex_Closed Substrate Release Complex_Open->Complex_Open + Substrate Binding Substrate Substrate (S)

Figure 2: The hemolabile "on-off" mechanism of the ether arm during catalysis.

Deprotection (Masked Alcohol)

The MOM group is acid-labile. Treatment with dilute HCl or Trifluoroacetic acid (TFA) in DCM removes the acetal, regenerating the 1-(2-hydroxyethyl)imidazole. This is useful if the imidazole ring needs to be carried through base-catalyzed reactions (e.g., lithiation at C2) where a free hydroxyl group would be problematic.

References

  • Synthesis of 1-(2-hydroxyethyl)imidazole (Precursor)

    • Source: PubChem. "1-(2-Hydroxyethyl)imidazole Compound Summary."[2]

    • URL:[Link]

  • MOM Protection Protocols (General)

    • Source: Organic Chemistry Portal.[3] "Protecting Groups: Methoxymethyl Ether (MOM)."

    • URL:[Link]

  • Electronic Properties of Imidazoles

    • Source: Sigma-Aldrich. "Imidazole: Properties and Applications."[4][5][6]

  • Coordination Chemistry of N-Substituted Imidazoles

    • Source: RSC Advances.[7] "Substituted imidazoles as ligands in organometallic chemistry."

    • URL:[Link]

Sources

Foundational

A Technical Guide to the Strategic Use of Methoxymethyl (MOM) Ethers in Imidazole Chemistry

For researchers and professionals in drug development, the imidazole ring is a privileged scaffold, appearing in numerous pharmaceuticals due to its versatile chemical nature and biological significance.[1][2][3] However...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the imidazole ring is a privileged scaffold, appearing in numerous pharmaceuticals due to its versatile chemical nature and biological significance.[1][2][3] However, the acidic N-H proton of the imidazole ring can interfere with many common synthetic transformations, such as metalations, couplings, and reactions involving strong bases or organometallics. This necessitates the use of a protecting group. The methoxymethyl (MOM) ether has emerged as a robust and reliable choice for the protection of the imidazole nitrogen.

This guide provides an in-depth exploration of the synthesis, stability, and deprotection of MOM-protected imidazole derivatives, offering field-proven insights and detailed protocols to navigate the complexities of their application in modern organic synthesis.

The Rationale for MOM Protection of Imidazoles

The selection of a protecting group is a critical strategic decision in a synthetic campaign.[4] The ideal group should be easy to install, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[4]

Why Protect the Imidazole Nitrogen? The imidazole ring contains two nitrogen atoms: a pyridine-type nitrogen (N3) and a pyrrole-type nitrogen (N1) bearing a proton. This N-H proton is weakly acidic (pKa ≈ 14.5) and can be deprotonated by strong bases, leading to undesired side reactions. Protection of this nitrogen masks its acidic character, allowing for a broader range of subsequent chemical transformations.

Advantages of the MOM Group: The MOM group (CH₃OCH₂–) is an acetal and offers several key advantages for imidazole protection:

  • Broad Stability: It is exceptionally stable across a wide pH range (typically pH 4-12) and is inert to many classes of reagents, including strong bases (e.g., LDA, n-BuLi), organometallics (e.g., Grignard reagents), hydrides (e.g., LiAlH₄), and various oxidizing agents.[5][6][7]

  • Facile Introduction: The MOM group can be introduced under relatively mild conditions.

  • Reliable Cleavage: Deprotection is most commonly achieved under acidic conditions, which can be tuned from mild to harsh, offering a degree of selectivity.[5][8]

Disadvantages and Safety Considerations: The primary drawback of the MOM group lies in the hazardous nature of its most common precursor, chloromethyl methyl ether (MOMCl). MOMCl is a potent alkylating agent and a known human carcinogen.[8][9][10] Therefore, stringent safety precautions are mandatory when handling this reagent. Safer, alternative reagents for introducing the MOM group, such as dimethoxymethane, are available and will be discussed.[9][11]

Synthesis of MOM-Protected Imidazoles

The introduction of the MOM group onto the imidazole nitrogen is typically achieved via nucleophilic substitution, where the deprotonated imidazole anion attacks an electrophilic MOM-reagent.

Key Reagents & Causality
  • Bases: The choice of base is critical and depends on the substrate's sensitivity and the desired reaction kinetics.

    • Strong Bases (e.g., NaH, KH): These are used to completely deprotonate the imidazole prior to the addition of the MOM-reagent. This two-step approach (deprotonation first, then alkylation) is often high-yielding and clean.[7][9] Sodium hydride (NaH) is a common choice, used as a 60% dispersion in mineral oil.[12]

    • Weaker, Non-Nucleophilic Bases (e.g., DIPEA): With N,N-Diisopropylethylamine (DIPEA), the reaction proceeds through an equilibrium where a small concentration of the imidazolide anion is present. This method is suitable for substrates sensitive to stronger bases.[7][9]

  • MOM-Reagents:

    • Methoxymethyl Chloride (MOMCl) or Bromide (MOMBr): These are highly reactive and effective reagents.[12][13] However, due to their carcinogenicity, their use should be minimized or replaced where possible.[8][9]

    • Dimethoxymethane (Methylal): This is a safer alternative to MOMCl.[7][9] The reaction is an acid-catalyzed acetal exchange, often driven by an excess of the reagent. Catalysts like P₂O₅ or Lewis acids such as ZrCl₄ can be employed.[7][14]

Regioselectivity

For unsymmetrically substituted imidazoles, protection can lead to a mixture of N1 and N3 isomers. The ratio of these products is influenced by factors such as the steric hindrance of the substituents on the imidazole ring, the counter-ion of the base, the solvent, and the reaction temperature. Careful optimization is often required to achieve high regioselectivity.

Visualizing the Protection Mechanism

The following diagram illustrates the common pathway for imidazole protection using a strong base and MOMCl.

MOM_Protection cluster_step1 Step 1: Deprotonation Imidazole Imidazole (R-Im-H) Anion Imidazolide Anion (R-Im⁻ Na⁺) Imidazole->Anion + NaH - H₂ NaH NaH MOMCl MOM-Cl Product MOM-Protected Imidazole (R-Im-MOM) NaCl NaCl H2 H₂ Anion->Product + MOM-Cl - NaCl

Caption: General mechanism for MOM protection of imidazole.

Stability Profile

A key advantage of the MOM group is its stability under a wide variety of conditions frequently encountered in multi-step synthesis.[5]

  • pH Stability: MOM-protected imidazoles are generally stable in a pH range of 4 to 12.[7] They are resistant to aqueous bases and moderately acidic conditions at room temperature.

  • Basic and Nucleophilic Conditions: The group is stable to strong bases like LDA, t-BuOK, and organometallic reagents such as Grignard (RMgX) and organolithium (RLi) reagents.[6][15] This stability is crucial for C-H functionalization of the imidazole ring at the C2 position.

  • Redox Reactions: The MOM group is compatible with many common reducing agents (e.g., LiAlH₄, NaBH₄, H₂/Pd) and oxidizing agents (e.g., CrO₃, KMnO₄, OsO₄).[15]

This robust stability profile allows for extensive molecular modifications on other parts of the molecule while the imidazole nitrogen remains safely protected.

Deprotection Strategies

The removal of the MOM group is typically accomplished via acid-catalyzed hydrolysis. The acetal linkage is susceptible to cleavage under acidic conditions, regenerating the N-H imidazole.

Mechanism of Acidic Deprotection

The deprotection proceeds by protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized oxonium ion and the free imidazole. The oxonium ion is then quenched by water or another nucleophile.

MOM_Deprotection MOM_Imidazole MOM-Protected Imidazole Protonated Protonated Intermediate MOM_Imidazole->Protonated + H⁺ H_plus H⁺ Imidazole Imidazole Protonated->Imidazole Cleavage Oxonium [CH₂=O⁺CH₃] Byproducts H₂O, CH₃OH, CH₂O Oxonium->Byproducts + H₂O

Caption: Mechanism of acid-catalyzed MOM deprotection.

Comparative Deprotection Methods

The choice of acid and reaction conditions can be tailored to the substrate's sensitivity. Harsh conditions may lead to the degradation of other acid-labile groups, whereas milder conditions can provide greater selectivity.

MethodReagentsSolventTemperature (°C)TimeYield (%)Reference
Brønsted Acid (Strong) 5 M HClDioxane60~2-16 hHigh[12]
Brønsted Acid (Moderate) p-Toluenesulfonic acid (pTSA)MethanolRefluxVaries85-98[5]
Lewis Acid Zirconium(IV) chloride (ZrCl₄)IsopropanolRefluxVariesHigh[14][16]
Lewis Acid Zinc(II) triflate (Zn(OTf)₂)IsopropanolRefluxVaries~90[17]
Heterogeneous Acid Silica-supported NaHSO₄EthanolRefluxVariesHigh[15][16]
Selective Conditions TMSOTf, 2,2'-bipyridylCH₃CNRT15 min91[5]

Expert Insights:

  • Lewis acids like ZrCl₄ and Zn(OTf)₂ often offer milder conditions compared to strong Brønsted acids, which can be advantageous for sensitive substrates.[14][17]

  • Heterogeneous catalysts such as silica-supported sodium hydrogen sulfate simplify workup, as the catalyst can be removed by simple filtration.[15][16]

  • For substrates containing multiple acid-sensitive groups, it is possible to achieve selective deprotection . For instance, a MOM group can sometimes be cleaved in the presence of a more robust PMB (p-methoxybenzyl) group by careful selection of reagents.[9]

Application in Pharmaceutical Synthesis: BRAF Inhibitors

A practical application of MOM-protected imidazoles is found in the synthesis of novel tricyclic pyrazole BRAF inhibitors.[12] In this synthesis, a highly functionalized tribromo-imidazole is protected with a MOM group to enable a sequence of palladium-catalyzed Suzuki couplings.

Workflow A 2,4,5-Tribromo-imidazole B MOM Protection (MOMBr, NaH, THF) A->B C MOM-Protected Tribromo-imidazole B->C D Sequential Suzuki Couplings (Pd(OAc)₂, K₂CO₃) C->D E Fully Substituted MOM-Protected Intermediate D->E F MOM Deprotection (5 M HCl) E->F G Final BRAF Inhibitor F->G

Caption: Synthetic workflow using a MOM-protected imidazole.

The MOM group's stability to the basic and organometallic conditions of the Suzuki coupling is paramount to the success of this route.[12] After the core structure is assembled, the MOM group is cleanly removed under acidic conditions (5 M HCl) to yield the final active pharmaceutical ingredient.[12] This example perfectly illustrates the enabling role of the MOM protecting group in complex, multi-step synthetic sequences.

Detailed Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of an imidazole derivative.

Protocol 1: MOM Protection of 2,4,5-Tribromo-imidazole[12]
  • Preparation: Dissolve 2,4,5-tribromo-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature. Stir for 30 minutes.

  • Alkylation: Cool the solution to 0 °C and add methoxymethyl bromide (MOMBr, 1.2 eq) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours or until completion is confirmed by LC/MS.

  • Workup: Carefully quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the MOM-protected product. A yield of 97% has been reported for this transformation.[12]

Protocol 2: General Deprotection using HCl[12][13]
  • Preparation: Dissolve the MOM-protected imidazole intermediate (1.0 eq) in a suitable solvent such as dioxane or a mixture of THF/methanol.

  • Acidification: Add a solution of aqueous hydrochloric acid (e.g., 5 M HCl, excess) to the mixture.

  • Reaction: Heat the reaction mixture (e.g., to 60 °C) and monitor for the disappearance of the starting material by TLC or LC/MS.

  • Workup: Cool the reaction to room temperature. If necessary, neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.

Summary and Best Practices

The MOM group is a highly effective and versatile protecting group for the imidazole nitrogen, enabling a wide array of synthetic transformations that would otherwise be incompatible with the acidic N-H proton.

  • Strategic Selection: Choose the MOM group for its high stability towards bases, organometallics, and most redox reagents.

  • Safety First: When using MOMCl or MOMBr, employ strict safety measures, including working in a well-ventilated fume hood and using appropriate personal protective equipment. Whenever possible, consider safer alternatives like dimethoxymethane.

  • Condition Optimization: The conditions for both protection and deprotection can be finely tuned. For sensitive substrates, explore milder Lewis acid or heterogeneous acid catalysts for deprotection to maximize yield and prevent side reactions.

  • Validate Protocols: Always monitor reaction progress (TLC, LC/MS) to determine the optimal reaction time and avoid over-running or incomplete conversions.

By understanding the principles of its application, stability, and cleavage, researchers can confidently leverage the MOM group to streamline the synthesis of complex imidazole-containing molecules, accelerating discovery in medicinal chemistry and beyond.

References

  • BenchChem. (n.d.). Application Note: Acid-Catalyzed Cleavage of Methoxymethyl (MOM) Ethers.
  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]

  • Lefranc, J., et al. (2012). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorganic & Medicinal Chemistry Letters, 22(19), 6178-6182. Available at: [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Zn(OTf)2(10mol%) catalysed deprotection of MOM ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Reddit. (2022). MOM Deprotection. Retrieved from [Link]

  • Lam, C. K., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal, e202301829. Available at: [Link]

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Reddit. (2023). MOM protecting group alternative for Suzuki. Retrieved from [Link]

  • da Silva, F. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Available at: [Link]

  • Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Industrial Journal, 19(1), 257. Available at: [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole: A Technical Whitepaper

Executive Summary This technical guide analyzes the thermodynamic and kinetic stability profile of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole . As a functionalized heterocycle often employed as a ligand in coordination che...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the thermodynamic and kinetic stability profile of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole . As a functionalized heterocycle often employed as a ligand in coordination chemistry or a protected intermediate in drug synthesis, its stability is governed by a dichotomy: the high thermal robustness of the imidazole aromatic system versus the specific acid-lability of the methoxymethoxy (MOM) acetal linkage.

This document provides a mechanistic breakdown of degradation pathways, theoretical stability limits, and self-validating experimental protocols for establishing shelf-life and handling parameters in a research or GLP environment.

Structural Analysis & Theoretical Stability

To understand the thermodynamic limits of this molecule, we must deconstruct it into its functional pharmacophores. The molecule consists of an imidazole ring


-alkylated with an ethyl spacer, terminated by a methoxymethyl (MOM) ether.
Functional UnitStability ContributionCritical Weakness
Imidazole Ring High. Aromatic resonance energy (~14 kcal/mol) confers resistance to thermal decomposition and radical attack.Susceptible to

-quaternization (alkylation) or ring opening under extreme basic conditions (rare).
Ethyl Linker Moderate-High. Standard

and


-bonds.
Benign. Acts as an inert spacer.
MOM Ether Conditional. An acetal linkage (

).[1][2] Stable to base and oxidation.[2]
Critical Failure Point. Highly labile to acid-catalyzed hydrolysis (

).
The "Weakest Link" Hypothesis

Thermodynamically, the stability of the entire molecule is gated by the MOM group. While


-alkyl imidazoles typically exhibit thermal decomposition temperatures (

) exceeding 250°C [1], the presence of the acetal oxygen lowers the energy barrier for decomposition, particularly in the presence of protic impurities.

Mechanistic Degradation Pathways

The primary degradation vector is Acid-Catalyzed Hydrolysis of the MOM group. This is not a random decomposition but a specific cascade governed by the


 mechanism (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular rate-determining step).
Pathway Visualization

The following diagram illustrates the stepwise degradation of the MOM ether under acidic stress.

MOM_Hydrolysis Start 1-[2-(MOM)ethyl]-imidazole (Intact) Protonation Protonated Acetal (Reversible) Start->Protonation + H+ (Fast) TS Oxocarbenium Ion (Rate Limiting) Protonation->TS - MeOH (Slow) Hydrolysis Hemiacetal Intermediate TS->Hydrolysis + H2O Products 1-(2-Hydroxyethyl)imidazole + Formaldehyde + MeOH Hydrolysis->Products Collapse

Figure 1: Mechanism of acid-catalyzed hydrolysis. The formation of the resonance-stabilized oxocarbenium ion is the rate-determining step.

Thermodynamic Implications
  • pH Sensitivity: The reaction is specific acid-catalyzed. The rate constant

    
     increases linearly with 
    
    
    
    . At pH > 7, the reaction rate is negligible at ambient temperatures.
  • Autocatalysis Risk: Formaldehyde produced during degradation can oxidize to formic acid in the presence of air/light, potentially creating an autocatalytic loop that accelerates degradation.

Experimental Protocols for Stability Assessment

To validate the stability profile of a specific batch, researchers should employ the following self-validating protocols. These align with ICH Q1A (R2) guidelines but are adapted for early-stage characterization [2].

Protocol A: Accelerated Thermal Stability (Arrhenius)

Objective: Determine the activation energy (


) and predict shelf-life (

) at 25°C.
  • Sample Preparation:

    • Dissolve the compound in a pH 7.4 phosphate buffer (to isolate thermal effects from acid hydrolysis) at 1 mg/mL.

    • Aliquot into HPLC vials (amber glass to prevent photolysis).

  • Stress Conditions:

    • Incubate samples at three isotherms: 50°C, 60°C, and 70°C .

    • Timepoints: 0, 24, 48, 72, and 168 hours.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient 5% to 95% ACN in Water (0.1%

      
       buffer). Note: Do not use TFA, as it will degrade the MOM group on-column.
      
    • Detection: 210 nm (imidazole absorbance).

  • Data Treatment:

    • Plot

      
       vs. 
      
      
      
      (Kelvin).
    • Calculate

      
       using the slope (
      
      
      
      ).
    • Extrapolate

      
       to 298K (25°C).
      
Protocol B: pH-Rate Profiling

Objective: Define the "Safe Zone" for formulation and processing.

  • Buffer Preparation: Prepare 50 mM buffers at pH 2.0, 4.0, 7.0, and 9.0.

  • Execution:

    • Spike compound into each buffer at 25°C.

    • Monitor disappearance of the parent peak via HPLC every 30 minutes for 4 hours.

  • System Suitability (Self-Validation):

    • Control: One sample at pH 7.0 stored at 4°C must show < 0.5% degradation.

    • Mass Balance: The sum of the parent peak + the deprotected alcohol peak (1-(2-hydroxyethyl)imidazole) must equal 100% ± 2%.

Stability Testing Workflow

The following decision tree outlines the logical flow for characterizing the material.

Stability_Workflow Input Batch Synthesis Purity Initial Purity Check (NMR/HPLC > 98%) Input->Purity Decision1 Pass? Purity->Decision1 Stress Stress Testing (Acid/Base/Heat/Oxidation) Decision1->Stress Yes Reject Repurify / Discard Decision1->Reject No PathA pH < 4 Rapid Degradation? Stress->PathA PathB Heat (60°C) Stable? Stress->PathB Define Define Storage Specs PathA->Define Confirm Acid Lability PathB->Define Confirm Thermal Stability

Figure 2: Logical workflow for establishing stability specifications. Note that acid lability is a confirmation of identity for MOM ethers, not necessarily a failure, provided storage specs are set correctly.

Storage and Handling Recommendations

Based on the thermodynamic profile and degradation mechanisms, the following handling procedures are mandatory to maintain integrity:

  • Moisture Control: The compound must be stored under an inert atmosphere (Argon/Nitrogen). Hydrolysis requires water; eliminating water kinetically halts the degradation even if trace acid is present.

  • Buffer Traces: Ensure the final purification step (e.g., column chromatography) includes a basic wash (e.g., 1%

    
     in the eluent) to neutralize silica acidity. Silica gel is acidic and can cleave MOM groups if the compound is dried onto it.
    
  • Temperature: While thermally stable, cold storage (-20°C) is recommended to inhibit any slow hydrolysis kinetics driven by ambient moisture ingress.

  • Solvent Compatibility:

    • Compatible: MeOH (neutral), THF, DMF, DMSO, Toluene.

    • Incompatible: Protic acids (HCl, TFA, AcOH), wet halogenated solvents (which can form trace HCl over time).

References

  • Handy, S. T. (2011). Ionic Liquids: Classes and Properties. In Ionic Liquids: Classes and Properties. IntechOpen. (General reference on thermal stability of N-alkyl imidazoles).
  • International Conference on Harmonisation (ICH). (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on MOM group stability and cleavage conditions).

  • BenchChem. (2025).[2] Stability of the Methoxymethyl (MOM) Ether Protecting Group: An In-depth Technical Guide.

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. (Basis for Protocol A).[3][5][6]

Sources

Foundational

pKa values and basicity of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole

An In-Depth Technical Guide to the pKa and Basicity of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive analys...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa and Basicity of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the acid-base properties of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The basicity of the imidazole core is a critical parameter influencing its physiological behavior, including solubility, membrane permeability, and interaction with biological targets. This document elucidates the theoretical principles governing its basicity, focusing on the electronic effects of the N-1 substituent. We predict the pKa of its conjugate acid to be slightly lower than that of unsubstituted imidazole, grounded in comparative data and an analysis of inductive effects. Furthermore, this guide presents detailed, field-proven experimental protocols for the empirical determination of the pKa value using potentiometric titration and UV-Vis spectrophotometry, complete with workflow diagrams and data interpretation guidelines.

Introduction to Imidazole Basicity and pKa

1-[2-(Methoxymethoxy)ethyl]-1H-imidazole belongs to the substituted imidazole family, a class of compounds integral to numerous biologically active molecules. The imidazole ring is a unique structural motif; it is an aromatic heterocycle containing two nitrogen atoms, which confers upon it amphoteric properties—the ability to act as both an acid and a base.[1] The basicity, quantified by the acid dissociation constant (pKa) of the conjugate acid, is arguably its most significant physicochemical property in a drug development context.

The pKa value dictates the degree of ionization of a molecule at a given pH. For a basic compound like 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole, the pKa refers to the equilibrium between the protonated (imidazolium) cation and the neutral form. This equilibrium is paramount, as it governs:

  • Aqueous Solubility: The charged, protonated form is generally more soluble in aqueous media, such as physiological fluids, than the neutral form.

  • Receptor Binding: Many drug-target interactions are mediated by hydrogen bonds or ionic interactions, which depend on the protonation state of the molecule.

  • Pharmacokinetics: The ability of a drug to cross biological membranes (e.g., the intestinal wall or the blood-brain barrier) is often higher for the more lipophilic, neutral form.

Therefore, a precise understanding and empirical validation of the pKa are essential for building accurate ADME (Absorption, Distribution, Metabolism, and Excretion) models and for the rational design of drug candidates.

Theoretical Framework: The Basicity of the Imidazole Nucleus

The parent imidazole molecule is aromatic, with a sextet of π electrons delocalized across the five-membered ring.[2] It contains two nitrogen atoms with distinct electronic roles:

  • N-1 (Pyrrole-like Nitrogen): This nitrogen's lone pair of electrons is a crucial part of the aromatic π system. Consequently, these electrons are not available for protonation, as this would disrupt the ring's aromaticity.[3][4]

  • N-3 (Pyridine-like Nitrogen): This nitrogen's lone pair resides in an sp2 hybrid orbital in the plane of the ring, perpendicular to the aromatic π system.[5] This lone pair is readily available to accept a proton, making the N-3 atom the basic center of the molecule.

Imidazole is a moderately strong base, with the pKa of its conjugate acid (the imidazolium ion) being approximately 7.1.[2][6] This makes it significantly more basic than pyridine (pKa ≈ 5.2).[2] The enhanced basicity is attributed to the resonance stabilization of the resulting imidazolium cation, where the positive charge is delocalized equally over both nitrogen atoms.[5]

Substituent Effects on Imidazole Basicity

Substitution at the N-1 position directly influences the electron density at the basic N-3 center, thereby modulating the pKa. The electronic properties of the 1-[2-(Methoxymethoxy)ethyl] group are key to predicting its effect on basicity.

Analysis of the 1-[2-(Methoxymethoxy)ethyl] Substituent

The substituent is an alkyl chain containing two ether oxygen atoms: –CH₂–CH₂–O–CH₂–O–CH₃. The effect of this group on the imidazole ring's electron density is primarily transmitted via the sigma bonds—an inductive effect.

Electronic Influence and Predicted pKa

Oxygen is more electronegative than both carbon and nitrogen. As a result, the two ether oxygen atoms in the substituent chain exert a negative inductive effect (-I), withdrawing electron density from the imidazole ring through the N-1 atom.[7] This electron withdrawal reduces the electron density on the basic N-3 nitrogen, making its lone pair less available for protonation.

A decrease in electron density at the basic center leads to a weaker base. Consequently, the conjugate acid becomes stronger and will have a lower pKa value compared to unsubstituted imidazole.

To substantiate this prediction, we can consider a structurally similar compound, 1-(methoxymethyl)-1H-imidazole. This molecule features a closely related N-1 substituent. Experimental and predicted data for 1-(methoxymethyl)-1H-imidazole show an apparent basic pKa of approximately 6.53.[8] The ethyl spacer in 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole may slightly dampen the inductive pull compared to a direct methoxymethyl attachment, but the overall electron-withdrawing character remains. Therefore, the pKa of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole is predicted to be in a similar range, measurably lower than the ~7.1 of imidazole.

G Cation Cation Basicity Basicity

Experimental Determination of pKa

To empirically validate the predicted pKa, standardized analytical methods are employed. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used techniques.[9][10][11]

Method 1: Potentiometric Titration

This is a high-precision technique that directly measures the change in pH of a solution of the analyte upon the addition of a titrant (a strong acid).[11] The pKa is determined from the inflection point of the resulting titration curve.

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh a precise amount of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole (e.g., 0.1 mmol) and dissolve it in a known volume of deionized, carbonate-free water (e.g., 50 mL). Include an inert background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a calibrated burette containing a standardized strong acid titrant (e.g., 0.100 M HCl).

  • Titration Execution: Add the HCl titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize and record the pH value and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely locate the equivalence point (the peak of the derivative curve).

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

G start Start calibrate Calibrate pH Meter (Standard Buffers) start->calibrate prepare Prepare Analyte Solution (Known Concentration, Constant Ionic Strength) calibrate->prepare setup Assemble Titration Apparatus (Thermostat, Stirrer, Burette) prepare->setup titrate Titrate with Standard HCl (Record pH vs. Volume) setup->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Determine Equivalence Point (First Derivative Plot) plot->analyze calculate Calculate pKa (pH at 1/2 Equivalence Volume) analyze->calculate end_node End calculate->end_node

Method 2: UV-Vis Spectrophotometry

This method is ideal for small sample quantities or poorly soluble compounds, provided the molecule has a UV-active chromophore near the ionization site.[9][11] The method relies on the principle that the protonated and neutral forms of the molecule will have different UV absorbance spectra.

  • Wavelength Selection: Record the UV-Vis spectrum of the compound in a highly acidic solution (e.g., 0.1 M HCl, where the molecule is fully protonated) and a highly basic solution (e.g., 0.1 M NaOH, where it is fully neutral) to identify the wavelength of maximum absorbance difference (λ_max_diff).

  • Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, spanning the expected pKa range (e.g., from pH 5.5 to 8.5 in 0.2 pH unit increments).

  • Sample Measurement: Prepare a set of solutions with a constant, low concentration of the analyte in each of the prepared buffers. Ensure the final concentration is identical across all samples.

  • Absorbance Reading: Measure the absorbance of each buffered solution at the predetermined λ_max_diff using a calibrated spectrophotometer.

  • Data Analysis:

    • Plot the measured absorbance (y-axis) against the buffer pH (x-axis). This will generate a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this sigmoid curve.[12] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation. The pKa corresponds to the pH where the absorbance is halfway between the minimum and maximum absorbance values of the curve.

G start Start scan Scan Spectra in Strong Acid & Base (Find λ_max_diff) start->scan buffers Prepare Series of Buffers (Spanning Expected pKa) scan->buffers samples Prepare Analyte in Each Buffer (Constant Concentration) buffers->samples measure Measure Absorbance at λ_max_diff for all samples samples->measure plot Plot Sigmoid Curve (Absorbance vs. pH) measure->plot calculate Determine pKa (Inflection Point of Curve) plot->calculate end_node End calculate->end_node

Summary of Quantitative Data

The following table summarizes the key pKa values discussed and the expected experimental result for the target compound.

CompoundN-1 SubstituentElectronic EffectpKa of Conjugate AcidCitation
Imidazole-H(Reference)~7.1[2][6]
1-(Methoxymethyl)-1H-imidazole-CH₂OCH₃Inductive (-I)~6.53[8]
1-[2-(Methoxymethoxy)ethyl]-1H-imidazole -CH₂CH₂OCH₂OCH₃ Inductive (-I) ~6.5 - 6.8 (Predicted) N/A

Conclusion

The basicity of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole is a foundational property for its application in drug development. Theoretical analysis, based on the known chemistry of the imidazole nucleus, indicates that the pyridine-like N-3 nitrogen is the center of basicity. The N-1 substituent, 1-[2-(Methoxymethoxy)ethyl], exerts an electron-withdrawing inductive effect (-I) due to its embedded ether oxygens. This effect reduces the electron density at N-3, weakening its basicity relative to the parent imidazole. Consequently, the pKa of its conjugate acid is predicted to be in the range of 6.5 to 6.8, a notable decrease from the ~7.1 of imidazole. For definitive characterization, this guide provides robust, step-by-step protocols for pKa determination via potentiometric titration and UV-Vis spectrophotometry, empowering researchers to obtain precise, empirical data crucial for further development.

References

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemical Journal.
  • BenchChem. (2025). A Comparative Guide to the Influence of Trifluoromethoxy vs.
  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 765. [Link]

  • Houk, K. N., et al. (1979). Substituent effects on imidazole basicity and photoelectron spectroscopy determined ionization energies. Journal of the American Chemical Society, 101(22), 6547–6552. [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Advanced Chemistry Development, Inc.
  • Avdeef, A., et al. (2009). Development of Methods for the Determination of pKa Values. Syracuse University. [Link]

  • Arafa, S. (2017). Methoxy gp on aromatic ring?
  • Nowak, P. M., & Woźniakiewicz, M. (2018). Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. Molecules, 23(8), 1959. [Link]

  • Wikipedia. (n.d.). Methoxy group. Wikipedia. [Link]

  • Asghar, S. F., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15616–15623. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). European Centre for Ecotoxicology and Toxicology of Chemicals.
  • Sharma, A., et al. (2015). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Research Journal of Chemical Sciences, 5(10), 67-72.
  • Chemistry Guru. (n.d.). Comparing Basicity of Imidazole, Phenylamine and Amide. Chemistry Guru. [Link]

  • University of Thi-Qar. (n.d.). Heterocyclic Chemistry. College of Pharmacy.
  • U.S. Environmental Protection Agency. (2025). 1-(Methoxymethyl)-1H-imidazole Properties. CompTox Chemicals Dashboard. [Link]

  • Wikipedia. (n.d.). Imidazole. Wikipedia. [Link]

  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Pearson+. (n.d.). Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep. Pearson+.

Sources

Protocols & Analytical Methods

Method

Using 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole as a precursor for N-heterocyclic carbenes

The 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole Platform[1] Executive Summary This guide details the strategic application of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole as a versatile precursor for N-Heterocyclic Carbene (NHC...

Author: BenchChem Technical Support Team. Date: February 2026

The 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole Platform[1]

Executive Summary

This guide details the strategic application of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole as a versatile precursor for N-Heterocyclic Carbene (NHC) ligands.[1] Unlike simple alkyl-substituted imidazoles, this precursor features a Methoxymethoxy (MOM) ether side arm.[1] This functional group serves a dual purpose:

  • Hemilabile Coordination: The ether oxygen atoms can weakly coordinate to metal centers (Pd, Ru, Ni), stabilizing active catalytic species during resting states and dissociating to create open coordination sites during turnover.

  • Latent Functionality: The MOM group acts as a robust protecting group for the hydroxyl moiety, which can be unmasked post-catalysis for catalyst immobilization or solubility tuning.

This protocol covers the conversion of the neutral imidazole into an imidazolium salt, its metallation to form Ag(I)-NHC transfer agents, and subsequent transmetallation to catalytically active Pd(II) complexes.

Chemical Context & Mechanism
2.1 The "Smart" Ligand Concept

Standard NHC ligands (e.g., IMes, IPr) rely solely on steric bulk for stability. The 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole precursor introduces an electronic stabilizing element.[1] The side chain acts as a "hemilabile" donor—a ligand that can reversibly bind to the metal center.

  • Resting State: The ether oxygen binds to the metal, satisfying the 16/18-electron rule and preventing catalyst decomposition (e.g., formation of Pd black).

  • Active State: In the presence of a substrate, the weak M—O bond breaks, opening a coordination site for the catalytic cycle (e.g., oxidative addition).

2.2 Pathway Visualization

NHC_Pathway Start 1-[2-(Methoxymethoxy)ethyl] -1H-imidazole Salt Imidazolium Salt (Quaternization) Start->Salt + R-X (Alkyl Halide) Reflux, CH3CN AgComplex Ag(I)-NHC Complex (Transfer Agent) Salt->AgComplex + Ag2O DCM, RT, Dark PdComplex Pd(II)-NHC Catalyst (Hemilabile Active Species) AgComplex->PdComplex + PdCl2(COD) Transmetallation PdComplex->PdComplex Catalytic Cycle (Ether Arm On/Off) Deprotect Hydroxyl-NHC (Immobilization Ready) PdComplex->Deprotect + Mild Acid (Post-Catalysis)

Figure 1: The synthetic lifecycle of the MOM-functionalized NHC precursor, illustrating the progression from neutral imidazole to active hemilabile catalyst.

Experimental Protocols
Protocol A: Synthesis of the Imidazolium Salt (Quaternization)

Objective: Convert the neutral imidazole into the imidazolium salt (the direct NHC precursor). Precursor: 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole (Compound 1 ).[1]

Reagents:

  • Compound 1 (1.0 equiv)[2]

  • Alkyl Halide (1.2 equiv) - Recommended: Benzyl bromide (BnBr) for steric balance or Methyl Iodide (MeI) for small-molecule models.[1]

  • Solvent: Acetonitrile (Anhydrous) or Toluene.

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Dissolution: Dissolve Compound 1 (10 mmol, 1.56 g) in anhydrous acetonitrile (20 mL).

  • Addition: Add the alkyl halide (e.g., Benzyl bromide, 12 mmol, 1.43 mL) dropwise via syringe at room temperature.

    • Note: The reaction is exothermic. If using highly reactive halides like MeI, cool to 0°C during addition.

  • Reaction: Heat the mixture to reflux (80°C) for 12–24 hours. Monitor by TLC (DCM/MeOH 9:1). The starting imidazole spot should disappear.

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Concentrate the solvent to ~5 mL under reduced pressure.

    • Add diethyl ether (50 mL) to precipitate the imidazolium salt.

    • Troubleshooting: If an oil forms, decant the supernatant, wash the oil with fresh ether, and sonicate to induce crystallization.

  • Purification: Filter the white solid and dry under high vacuum for 6 hours.

    • Expected Yield: >85%.[5][6][7]

    • Storage: Store in a desiccator; imidazolium salts are hygroscopic.

Protocol B: Synthesis of Ag(I)-NHC Transfer Agent

Objective: Generate the Silver(I)-NHC complex. This species is safer and easier to handle than the free carbene and transfers the ligand cleanly to other metals (Pd, Au, Ru).

Reagents:

  • Imidazolium Salt from Protocol A (1.0 equiv)

  • Silver(I) Oxide (Ag₂O) (0.6 equiv) - Note: Use 0.5 equiv theoretically, but slight excess ensures completion.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Activated Molecular Sieves (4Å).

Step-by-Step Procedure:

  • Protection: Wrap the reaction flask in aluminum foil. Silver salts are light-sensitive.[1]

  • Mixing: In the dark, combine the imidazolium salt (1.0 mmol), Ag₂O (0.6 mmol, 140 mg), and molecular sieves in DCM (10 mL).

  • Stirring: Stir vigorously at room temperature for 4–16 hours.

    • Visual Check: The black Ag₂O suspension will gradually turn into a white/grey suspension of silver halide salts.

  • Filtration: Filter the mixture through a pad of Celite into a clean, dry flask to remove unreacted Ag₂O and formed AgX salts.

  • Isolation: Evaporate the solvent to yield the Ag-NHC complex as a white/off-white solid.[1]

    • Stability:[1] These complexes are generally air-stable but should be stored in the dark.[1]

Protocol C: Transmetallation to Palladium (Catalyst Formation)

Objective: Create the active Pd-NHC catalyst for cross-coupling reactions.

Reagents:

  • Ag-NHC Complex (1.0 equiv)[1]

  • PdCl₂(COD) or Pd(OAc)₂ (1.0 equiv)

  • Solvent: DCM or THF.[1][5]

Step-by-Step Procedure:

  • Dissolve the Pd precursor (e.g., PdCl₂(COD)) in DCM.

  • Add the Ag-NHC complex solid in one portion.[1]

  • Stir at room temperature for 2–4 hours. A precipitate of AgCl will form immediately.

  • Filter through Celite.[1]

  • Concentrate the filtrate and recrystallize (DCM/Hexane) to obtain the Pd-NHC complex.[1]

Data Specifications & Properties

Table 1: Comparative Properties of Functionalized NHC Precursors

PropertyStandard Alkyl NHC (e.g., IMe)MOM-Functionalized NHC (This Protocol)Advantage
Solubility (CH₂Cl₂) GoodExcellentImproved handling in polar organics.[1]
Solubility (Water/MeOH) ModerateHighSuitable for "Green Chemistry" solvents.
Metal Coordination Monodentate (Strong

-donor)
Hemilabile (Bidentate potential)Stabilizes metal; prevents aggregation.[1]
Post-Rxn Modification NoneDeprotection to -OH Allows tethering to silica/resins.[1]
Hygroscopicity HighModerateMOM group adds lipophilicity, reducing water uptake slightly.
Troubleshooting & Critical Notes
  • MOM Stability: The Methoxymethoxy group is stable to bases (used in catalytic couplings like Suzuki/Heck) and nucleophiles. It is labile to acids .[1] Avoid using acidic solvents (e.g., acetic acid) during the synthesis or catalysis unless deprotection is intended.

  • Deprotection: To remove the MOM group and reveal the alcohol (e.g., for immobilization):

    • Treat the complex with 2M HCl in Methanol at RT for 2 hours.

    • Caution: Ensure the metal center (if metallated) is acid-stable (e.g., Au, Pt). For acid-sensitive metals (Pd), deprotection should be performed on the ligand before metallation, or using specialized mild Lewis acids (e.g., MgBr₂).

  • Safety: Alkyl halides (Protocol A) are potential carcinogens and lachrymators. Work in a fume hood. Ag₂O is toxic and an oxidizer.

References
  • Functionalized NHC Ligands (Review)

    • Title: The Chemistry of Functionalized N-Heterocyclic Carbenes.[1][8]

    • Source: Chemical Society Reviews.[1][8]

    • URL:[Link]

  • Hemilabile Ether-NHC Complexes

    • Title: Bis(ether-functionalized NHC) Nickel(II) Complexes: Trans to Cis Isomerization Triggered by Water Coordination.[1][9]

    • Source: Organometallics (ACS Public
    • URL:[Link]

  • MOM Protecting Group Chemistry

    • Title: Methoxymethyl Ether (MOM) Protection and Deprotection.[10]

    • Source: Common Organic Chemistry / Greene's Protective Groups.
    • URL:[Link]

  • Silver(I)

    • Title: A Facile and Practical Synthesis of N-Heterocyclic Carbene Silver(I) Complexes.
    • Source: Organometallics.[1]

    • URL:[Link]

  • Compound Data (Analog)

    • Title: 1-(2-Hydroxyethyl)imidazole (Precursor to the MOM derivative).[1][11]

    • Source: PubChem CID 74168.[1]

    • URL:[Link]

Sources

Application

Procedures for quaternization of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole

Application Notes & Protocols Topic: Procedures for the Quaternization of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole For: Researchers, scientists, and drug development professionals. A Comprehensive Guide to the Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Procedures for the Quaternization of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole

For: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Synthesis of 3-Alkyl-1-[2-(methoxymethoxy)ethyl]-1H-imidazolium Halides

This application note provides a detailed protocol for the quaternization of 1-[2-(methoxymethoxy)ethyl]-1H-imidazole, a key transformation for accessing a versatile class of imidazolium salts. These salts are valuable precursors for N-heterocyclic carbenes (NHCs), which have widespread applications in catalysis, and also serve as building blocks in the development of novel ionic liquids and pharmacologically active compounds.[1][2][3] This guide is designed to provide both a practical step-by-step procedure and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of Imidazolium Salts

Imidazolium salts are a class of organic compounds that have garnered significant interest across various scientific disciplines.[2] Their unique structural features and tunable physicochemical properties make them highly valuable in fields ranging from materials science to medicinal chemistry.[4][5] The quaternization of N-substituted imidazoles is a fundamental method for the synthesis of these salts, allowing for the introduction of a wide variety of substituents, which in turn modulates their steric and electronic properties.[6] The resulting imidazolium salts are often used as precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis.[7] Furthermore, many imidazolium salts exhibit biological activity, including antimicrobial and anti-tumor properties.[5][8] The specific target of this protocol, 1-[2-(methoxymethoxy)ethyl]-1H-imidazole, incorporates a methoxymethyl (MOM) ether protecting group, which offers the potential for further functionalization after deprotection.[9][10]

Reaction Mechanism: A Classic SN2 Transformation

The quaternization of an N-substituted imidazole is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[11][12] In this process, the lone pair of electrons on the N-3 nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide). The reaction proceeds in a single, concerted step where the new carbon-nitrogen bond forms simultaneously with the breaking of the carbon-halogen bond.

Diagram: Mechanism of Imidazole Quaternization

G cluster_transition Transition State Imidazole 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole (Nucleophile) TransitionState [Imidazole---R---X]‡ Imidazole->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->TransitionState ImidazoliumSalt 3-Alkyl-1-[2-(methoxymethoxy)ethyl]- 1H-imidazolium Halide TransitionState->ImidazoliumSalt Bond Formation HalideIon Halide Ion (X⁻) TransitionState->HalideIon Bond Cleavage

Caption: SN2 mechanism for the quaternization of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole.

The rate of this reaction is influenced by several factors, including the nucleophilicity of the imidazole, the nature of the alkylating agent (primary halides react faster than secondary or tertiary halides), the leaving group ability of the halide (I > Br > Cl), and the solvent used.[12]

Materials and Reagents
Chemical Grade Supplier Notes
1-[2-(Methoxymethoxy)ethyl]-1H-imidazole≥95%Commercially AvailableStore under inert atmosphere.
Alkyl Halide (e.g., Iodomethane, Bromoethane)Reagent GradeCommercially AvailableCaution: Alkylating agents are toxic and potentially carcinogenic.[13][14][15] Handle in a fume hood with appropriate personal protective equipment (PPE).[16][17]
Acetonitrile (CH3CN)AnhydrousCommercially AvailableUse a dry solvent to avoid side reactions.
Diethyl Ether (Et2O)AnhydrousCommercially AvailableUsed for precipitation and washing of the product.

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Schlenk filtration apparatus

  • Rotary evaporator

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

This protocol describes a general procedure for the quaternization of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole with a generic alkyl halide. The specific reaction time and temperature may require optimization depending on the reactivity of the chosen alkylating agent.

Diagram: Experimental Workflow

G start Start reagents Combine 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole and anhydrous acetonitrile in a flask. start->reagents inert Establish an inert atmosphere (N₂ or Ar). reagents->inert alkylating_agent Add the alkylating agent (1.0 - 1.2 equivalents) dropwise. inert->alkylating_agent reaction Heat the reaction mixture to reflux (monitor by TLC or ¹H NMR). alkylating_agent->reaction cool Cool the reaction to room temperature. reaction->cool precipitate Add anhydrous diethyl ether to precipitate the product. cool->precipitate filter Isolate the solid product by filtration. precipitate->filter wash Wash the product with cold anhydrous diethyl ether. filter->wash dry Dry the product under vacuum. wash->dry characterize Characterize the product (NMR, IR, MS). dry->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of 3-Alkyl-1-[2-(methoxymethoxy)ethyl]-1H-imidazolium Halides.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the imidazole substrate. The concentration should be approximately 0.5 to 1.0 M.

  • Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (1.0 to 1.2 equivalents) to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis.[18] The reaction is typically complete within 12-24 hours.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, add anhydrous diethyl ether to induce precipitation.

  • Filtration: Collect the solid product by filtration, preferably using a Schlenk filter to maintain an anhydrous environment.

  • Washing: Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under high vacuum to remove residual solvents. The resulting imidazolium salt is often a white or off-white solid and may be hygroscopic.

Stability of the MOM Group: The methoxymethyl (MOM) ether is generally stable to the neutral or slightly acidic conditions of the quaternization reaction.[9][19] It is robust towards bases, nucleophiles, and many oxidizing and reducing agents.[20] However, it is sensitive to strong acids, which can cause cleavage.[10][21] Therefore, it is crucial to use a neutral or non-acidic alkylating agent.

Characterization and Analysis

The structure and purity of the synthesized imidazolium salt should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing imidazolium salts.[2][4] Key diagnostic signals in the ¹H NMR spectrum include the downfield shift of the imidazolium ring protons, particularly the proton at the C2 position (NCHN), which can appear as a singlet between δ 9.0 and 10.0 ppm.[8] The protons of the newly introduced alkyl group will also be visible. In the ¹³C NMR spectrum, the C2 carbon of the imidazolium ring typically appears around δ 135-145 ppm.[22]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The disappearance of the C=N stretching vibration of the imidazole ring and the appearance of new C-H and C-N stretching vibrations can be observed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the cation.

Analytical Data (Hypothetical for 3-Methyl-1-[2-(methoxymethoxy)ethyl]-1H-imidazolium Iodide)
Technique Expected Results
¹H NMR (400 MHz, DMSO-d₆)δ 9.1 (s, 1H, NCHN), 7.8 (d, 2H, NCHCHN), 4.6 (s, 2H, OCH₂O), 4.4 (t, 2H, NCH₂), 3.9 (s, 3H, NCH₃), 3.8 (t, 2H, CH₂OMOM), 3.2 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 137.0 (NCHN), 123.5, 122.8 (NCHCHN), 95.8 (OCH₂O), 68.2 (CH₂OMOM), 55.4 (OCH₃), 48.7 (NCH₂), 35.9 (NCH₃)
HRMS (ESI+) Calculated for C₈H₁₅N₂O₂⁺: [M]⁺, Found: [M]⁺
Troubleshooting
Problem Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Ensure the use of a more reactive alkylating agent (e.g., iodide instead of bromide).
Deactivated alkylating agent.Use a fresh bottle of the alkylating agent.
Low Yield Product is soluble in the reaction solvent.After cooling, add a larger volume of an anti-solvent like diethyl ether to precipitate the product.
Mechanical losses during filtration.Use a Schlenk filtration setup to minimize losses.
Product is an Oil The imidazolium salt has a low melting point.Attempt to crystallize the oil from a different solvent system. If it remains an oil, purify by washing with a non-polar solvent to remove impurities.
Product is colored Impurities from starting materials or side reactions.Recrystallize the product from a suitable solvent pair (e.g., ethanol/diethyl ether).[23] Treatment with activated charcoal can also decolorize the product.[23]
Purification of Imidazolium Salts

Imidazolium salts, often classified as ionic liquids, can sometimes be challenging to purify due to their low melting points and high polarity.[24] Common purification methods include:

  • Recrystallization: For solid products, recrystallization from a suitable solvent system is the most effective method.[23]

  • Solvent Washing: If the product is an oil, washing with a non-polar solvent in which the impurities are soluble but the product is not can be effective.[25]

  • Column Chromatography: While not always ideal for highly polar ionic liquids, silica gel chromatography can sometimes be used for purification.[23]

  • Treatment with Activated Charcoal: This can be used to remove colored impurities.[23]

Safety Precautions
  • Alkylating Agents: Many alkylating agents are volatile, toxic, and potential carcinogens.[13][14][15] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17]

  • Solvents: Acetonitrile and diethyl ether are flammable. Avoid open flames and use proper grounding techniques to prevent static discharge.

  • General Handling: Standard laboratory safety practices should be followed at all times.

References

  • Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. Organic Chemistry Portal. [Link]

  • Purification of imidazolium ionic liquids for spectroscopic application. ResearchGate. [Link]

  • Recovery and purification of ionic liquids from solutions: a review. PMC. [Link]

  • NMR Spectroscopic Study of Orientational Order in Imidazolium-Based Ionic Liquid Crystals. MDPI. [Link]

  • (PDF) purification of imidazolium ionic liquids for spectroscopic applications. Academia.edu. [Link]

  • Synthesis, Characterization, and Antibacterial Evaluation of Novel Imidazolium Salts and Their Silver (I) N-Heterocyclic Carbene Complexes. Zenodo. [Link]

  • Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. Chemical Communications (RSC Publishing). [Link]

  • Synthesis of Two Novel bis-Imidazolium Bromide Salts as NHC Precursors. ScholarWorks. [Link]

  • A purification method of ionic liquids to obtain their high purity.
  • Process for preparing quaternized imidazoline fabric conditioning compounds.
  • Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. IdeaExchange@UAkron. [Link]

  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Paho.org. [Link]

  • SYNTHESIS AND X-RAY CRYSTAL STRUCTURE OF FLUOROUS IMIDAZOLIUM SALTS. SID. [Link]

  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. [Link]

  • Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. PMC. [Link]

  • How to Analyze Imidazolium Ionic Liquids in Environmental Samples?. American Chemical Society. [Link]

  • Imidazoline quaternary ammonium salt cationic paper softening agent and preparation method thereof.
  • The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI. [Link]

  • MOM Ethers. Organic Chemistry Portal. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. [Link]

  • Aryl quaternization of imidazole derivatives under copper catalysis. ResearchGate. [Link]

  • A Modular Synthesis of Highly Substituted Imidazolium Salts. Organic Chemistry Portal. [Link]

  • The synthesis and thermolysis of imidazole quaternary salts. Semantic Scholar. [Link]

  • Imidazole containing quaternary ammonium salts.
  • Synthesis and antimicrobial activity of imidazolium salts. OAText. [Link]

  • What triggers MDS?. Liv Hospital. [Link]

  • Methoxymethyl ether. Wikipedia. [Link]

  • Safe handling of cytotoxics: guideline recommendations. PMC. [Link]

  • Synthesis of new structures of imidazolium salts on the rout. TSI Journals. [Link]

  • Safe handling of cytotoxic drugs in the workplace. HSE. [Link]

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Method

Preparation of Metal-Organic Frameworks (MOFs) with 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole

Application Note: Reticular Engineering of Stimuli-Responsive ZIFs using 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole Executive Summary This application note details the synthesis, characterization, and application of a stim...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reticular Engineering of Stimuli-Responsive ZIFs using 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole

Executive Summary

This application note details the synthesis, characterization, and application of a stimuli-responsive Zeolitic Imidazolate Framework (ZIF) derived from the ligand 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole (referred to herein as MOM-Im ).

Unlike standard ZIF-8, which utilizes 2-methylimidazole, the MOM-Im ligand incorporates an acetal-functionalized ether tail. This modification serves a dual purpose in drug delivery applications:

  • Steric Gating: The flexible ethyl-MOM tail regulates pore aperture size, minimizing premature leakage of small-molecule payloads.

  • pH-Triggered Release: The methoxymethoxy (MOM) group is acid-labile. Upon exposure to the acidic tumor microenvironment (pH 5.0–6.0), the MOM group hydrolyzes to a hydroxyl group. This transformation alters the pore hydrophilicity and steric environment, triggering the controlled release of encapsulated cargo.

Chemical Logic & Mechanism

The design relies on the reticular chemistry principle that isoreticular structures can be tuned by functionalizing the organic linker without collapsing the underlying topology.

  • Ligand Structure: The MOM-Im ligand features an imidazole head (for Zn

    
     coordination) and a methoxymethoxy-ethyl tail.
    
  • Stimulus Response:

    
    
    In the MOF, this hydrolysis converts the hydrophobic ether-lined pore into a hydrophilic alcohol-lined pore, destabilizing drug interactions and facilitating release.
    
Diagram 1: Mechanism of Action

MOF_Mechanism Ligand Ligand: MOM-Im (Hydrophobic Ether Tail) Synthesis Coordination with Zn2+ (Solvothermal/RT) Ligand->Synthesis Self-Assembly MOF_State Intact MOM-ZIF (pH 7.4) Drug Encapsulated Synthesis->MOF_State Loading Acid_Trigger Acidic Environment (Tumor/Endosome pH 5.0) MOF_State->Acid_Trigger Endocytosis Hydrolysis MOM Hydrolysis (Conversion to -OH) Acid_Trigger->Hydrolysis H+ Catalysis Release Drug Release (Pore Opening/Hydrophilicity) Hydrolysis->Release Structural Shift

Caption: The MOM-Im ligand assembles into a ZIF structure. Low pH triggers hydrolysis of the ether tail, altering pore chemistry and releasing the drug.

Reagents & Materials

ReagentPurityRoleStorage
1-[2-(Methoxymethoxy)ethyl]-1H-imidazole >97%Organic Linker2–8°C, Desiccator
Zinc Nitrate Hexahydrate (Zn(NO

)

·6H

O)
98%Metal SourceRT, Hygroscopic
Methanol (MeOH)AnhydrousSolventFlammables Cabinet
Triethylamine (TEA)>99%DeprotonatorFume Hood
Doxorubicin HCl (DOX)>98%Model Drug-20°C, Dark

Protocol 1: Ligand Synthesis (Pre-requisite)

Note: If the ligand is not commercially available, it must be synthesized via N-alkylation.

  • Reactants: Dissolve Imidazole (1.0 eq) in dry THF. Add NaH (1.2 eq) at 0°C to deprotonate.

  • Alkylation: Dropwise add 1-chloro-2-(methoxymethoxy)ethane (1.1 eq).

  • Reflux: Stir at 60°C for 12 hours under N

    
    .
    
  • Workup: Quench with water, extract with DCM, dry over MgSO

    
    .
    
  • Purification: Silica gel column chromatography (DCM:MeOH 95:5).

  • Validation:

    
    H NMR must show the characteristic MOM singlet (~3.3 ppm) and methylene doublet (~4.6 ppm).
    

Protocol 2: Nanocrystal MOF Synthesis (Room Temperature)

Best for: Drug Delivery Applications (Particle size < 200 nm).

Step-by-Step Methodology
  • Metal Solution Preparation:

    • Dissolve 0.297 g Zn(NO

      
      )
      
      
      
      ·6H
      
      
      O
      (1 mmol) in 10 mL Methanol .
    • Sonicate for 5 mins to ensure complete dissolution.

  • Ligand Solution Preparation:

    • Dissolve 0.620 g MOM-Im (approx. 4 mmol) in 10 mL Methanol .

    • Critical Step: Add 200 µL Triethylamine (TEA) .

    • Why TEA? The MOM-Im ligand is less basic than 2-methylimidazole. TEA facilitates deprotonation of the imidazole ring, accelerating nucleation to form smaller, uniform nanoparticles [1].

  • Mixing & Nucleation:

    • Rapidly pour the Metal Solution into the Ligand Solution under vigorous magnetic stirring (1000 rpm).

    • The solution should turn turbid (milky white) within 1–5 minutes, indicating rapid nucleation.

  • Aging:

    • Reduce stirring to 200 rpm and let the reaction proceed for 4 hours at room temperature.

  • Collection & Washing:

    • Centrifuge at 10,000 rpm for 15 mins. Discard supernatant.

    • Resuspend pellet in fresh Methanol. Repeat centrifugation 3 times.

    • Caution: Do not use acidic solvents or water for washing, as this may prematurely hydrolyze the MOM group.

  • Activation:

    • Dry under vacuum at 60°C for 12 hours. (Avoid temperatures >100°C to prevent thermal degradation of the ether tail).

Diagram 2: Synthesis Workflow

Synthesis_Workflow Sol_A Sol A: Zn(NO3)2 in MeOH Mix Rapid Mixing (1000 rpm) Nucleation Burst Sol_A->Mix Sol_B Sol B: MOM-Im + TEA in MeOH Sol_B->Mix Age Aging (4h, RT) Crystal Growth Mix->Age Wash Centrifugation & Wash (MeOH only) Age->Wash Dry Vacuum Drying (60°C) Wash->Dry

Caption: Rapid room-temperature synthesis protocol to yield nanoscale MOM-ZIF particles.

Protocol 3: Drug Loading (Post-Synthetic Impregnation)

  • Degassing: Activate 100 mg of MOM-ZIF powder under vacuum at 80°C for 6 hours to clear pores.

  • Impregnation:

    • Prepare a solution of Doxorubicin (DOX) in Methanol (concentration 1 mg/mL).

    • Suspend the activated MOF in the DOX solution.

    • Stir in the dark for 24 hours at room temperature.

  • Separation: Centrifuge and wash once with MeOH to remove surface-adsorbed drug.

  • Quantification: Measure the UV-Vis absorbance of the supernatant at 480 nm to calculate Loading Efficiency (LE%).

Quality Control & Characterization

TechniqueExpected ResultTroubleshooting
PXRD Sharp peaks matching ZIF-8 (SOD topology) or ZIF-L (layered) depending on synthesis kinetics.Broad peaks = Amorphous (Increase aging time).
FTIR C-O-C stretch at ~1100 cm

(Ether). Absence of O-H stretch (unless hydrolyzed).
O-H peak present = Premature hydrolysis. Check solvent dryness.

H NMR (Digested)
Digest MOF in DCl/D

O. MOM peak should disappear, replaced by alcohol peak (due to acid digestion).
Use DMSO-d6 + minimal DCl to observe intact ligand if needed.
BET Surface Area Type I isotherm. Surface area likely lower than ZIF-8 (~800-1000 m

/g) due to bulky MOM tail.
Very low SA (<100 m

/g) = Pore blockage. Improve washing.

References

  • Cravillon, J., et al. (2009). "Rapid Room-Temperature Synthesis and Characterization of Nanocrystals of a Prototypical Zeolitic Imidazolate Framework." Chemistry of Materials. Link

  • Park, K. S., et al. (2006). "Exceptional chemical and thermal stability of zeolitic imidazolate frameworks." Proceedings of the National Academy of Sciences. Link

  • Sun, C. Y., et al. (2012). "Efficient and tunable white-light emission of metal–organic frameworks by iridium-complex encapsulation." Nature Communications. (Demonstrates functionalized ZIF synthesis logic). Link

  • Zheng, H., et al. (2016). "Acid-Responsive Metal-Organic Frameworks for Targeted Drug Delivery." Chemical Science. (Mechanistic basis for acid-labile groups). Link

Application

Scalable manufacturing techniques for 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole

An Application Note and Protocol for the Scalable Manufacturing of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole Abstract This technical guide provides a comprehensive and scalable two-step synthetic pathway for the manufactu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Manufacturing of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole

Abstract

This technical guide provides a comprehensive and scalable two-step synthetic pathway for the manufacturing of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole, a valuable intermediate in pharmaceutical development. The process begins with the robust N-alkylation of imidazole to produce 1-(2-hydroxyethyl)-1H-imidazole, followed by the protection of the primary alcohol as a methoxymethyl (MOM) ether. This document is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, process optimization insights, safety procedures, and methods for purification and analysis. The causality behind experimental choices is explained to ensure scientific integrity and facilitate successful scale-up.

Introduction and Strategic Overview

1-[2-(Methoxymethoxy)ethyl]-1H-imidazole serves as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). The methoxymethyl (MOM) ether acts as a stable protecting group for the hydroxyl functionality, preventing unwanted side reactions in subsequent synthetic steps.[1][2] Its stability in a wide pH range (4-12) and inertness towards various oxidizing and reducing agents make it a strategic choice in multi-step synthesis.[3]

The manufacturing strategy detailed herein is designed for scalability, prioritizing cost-effective reagents, operational safety, and high-purity output. The two-step synthesis is logical and efficient:

  • Synthesis of 1-(2-Hydroxyethyl)-1H-imidazole: An initial N-alkylation of the imidazole ring. This precursor is a well-documented compound used in various industrial and pharmaceutical applications.[4]

  • MOM Protection: Introduction of the MOM group onto the primary alcohol of the precursor.

This linear approach allows for clear in-process controls (IPCs) and straightforward isolation of intermediates, which is critical for large-scale production.

Reaction Pathway and Workflow

The overall synthetic transformation is illustrated below.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: MOM Protection imidazole Imidazole intermediate 1-(2-Hydroxyethyl)-1H-imidazole imidazole->intermediate Base, Solvent reagent1 2-Chloroethanol or Ethylene Carbonate final_product 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole intermediate->final_product Anhydrous Solvent reagent2 MOM-Cl, NaH or DIPEA

Figure 1: Two-step synthesis of the target compound.

The manufacturing workflow incorporates critical steps from reagent preparation to final product qualification.

G start Start: Raw Material QC step1 Step 1: Synthesis of 1-(2-Hydroxyethyl)-1H-imidazole start->step1 purify1 Work-up & Purification (Distillation/Crystallization) step1->purify1 ipc1 IPC 1: Purity & Identity Check (NMR, GC-MS) purify1->ipc1 step2 Step 2: MOM Protection of Intermediate ipc1->step2 Pass purify2 Work-up & Purification (Extraction, Chromatography) step2->purify2 ipc2 IPC 2: Purity & Identity Check (NMR, HPLC) purify2->ipc2 final_qc Final Product QC & Release ipc2->final_qc Pass end Finished Product final_qc->end

Figure 2: Scalable manufacturing and quality control workflow.

Detailed Manufacturing Protocols

Part A: Scalable Synthesis of 1-(2-Hydroxyethyl)-1H-imidazole

This procedure details the N-alkylation of imidazole. The use of a strong base like sodium methoxide ensures complete deprotonation of imidazole, driving the reaction to completion efficiently.

Protocol A1: N-Alkylation of Imidazole

  • Reactor Preparation: Charge a suitably sized, inerted, and jacketed glass-lined reactor with anhydrous methanol (5 L per kg of imidazole). Ensure the system is equipped with a mechanical stirrer, temperature probe, and a reflux condenser under a nitrogen atmosphere.

  • Base Addition: Cool the methanol to 0-5°C using a chiller. Slowly add sodium methoxide (1.05 eq) portion-wise, ensuring the internal temperature does not exceed 15°C.

    • Causality: Pre-forming the sodium imidazolide in situ with a strong base ensures that the imidazole is the active nucleophile, preventing side reactions and improving reaction kinetics. Cooling is critical to control the exotherm from the acid-base reaction.

  • Imidazole Addition: Once the sodium methoxide has fully dissolved, add imidazole (1.0 eq) portion-wise, maintaining the temperature below 20°C. Stir the resulting slurry for 1 hour at 20-25°C.

  • Alkylation: Slowly add 2-chloroethanol (1.0 eq) via an addition funnel over 1-2 hours, maintaining the internal temperature at 25-30°C.

  • Reaction Drive: After the addition is complete, heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by GC or TLC until the consumption of imidazole is >99%.

  • Work-up and Isolation: a. Cool the reactor to 20-25°C and neutralize the mixture with a calculated amount of acetic acid or by bubbling CO2 gas until the pH is 7-8. b. Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol. c. Add toluene to the residue and continue distillation to azeotropically remove any remaining water and methanol, precipitating sodium chloride. d. Filter the hot toluene solution to remove the inorganic salts. e. Concentrate the filtrate under vacuum to yield the crude product as a viscous oil.

  • Purification: Purify the crude 1-(2-hydroxyethyl)-1H-imidazole by vacuum distillation to obtain a colorless to pale yellow viscous liquid.[4]

ParameterSpecificationPurpose
Solvent Anhydrous MethanolProvides good solubility for reactants.
Base Sodium MethoxideStrong, non-nucleophilic base for deprotonation.
Temperature Reflux (~65°C)Ensures sufficient energy for reaction completion.
IPC Method GC, TLCMonitors consumption of starting material.
Purification Vacuum DistillationEffective for removing non-volatile impurities.
Expected Yield 85-95%High efficiency is expected for this reaction.
Part B: Synthesis of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole

This protocol uses a strong hydride base to form the alkoxide of the hydroxyl group, which then reacts with chloromethyl methyl ether (MOM-Cl). This method is highly efficient for primary alcohols.[1]

⚠️ SAFETY FIRST: CRITICAL HAZARD WARNING

  • Sodium Hydride (NaH): A highly water-reactive and flammable solid.[5] It releases flammable hydrogen gas upon contact with protic solvents or moisture, which can ignite spontaneously.[6] All operations must be conducted under a strictly inert atmosphere (Nitrogen or Argon) in anhydrous solvents.[5] Appropriate PPE, including a flame-retardant lab coat, is mandatory.[5]

  • Chloromethyl methyl ether (MOM-Cl): A potent carcinogen and a strong alkylating agent.[7] It must be handled exclusively within a certified chemical fume hood with appropriate engineering controls.[8] All contaminated materials must be disposed of as hazardous waste according to institutional protocols.[8]

Protocol B1: MOM Protection

  • Reactor Preparation: Charge a dry, inerted reactor with anhydrous tetrahydrofuran (THF, 8 mL per g of substrate). The system must be under a positive pressure of nitrogen.

  • Substrate Addition: Add purified 1-(2-hydroxyethyl)-1H-imidazole (1.0 eq) from Part A to the reactor and stir until fully dissolved.

  • Alkoxide Formation: Cool the solution to 0-5°C. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Causality: The use of a strong, non-nucleophilic base like NaH ensures quantitative deprotonation of the alcohol to form the corresponding alkoxide.[1] Adding it slowly at low temperature is crucial to control the vigorous evolution of hydrogen gas and prevent a runaway reaction.

  • Reaction Drive (Alkoxide): Allow the mixture to slowly warm to room temperature and stir for 1-2 hours to ensure complete alkoxide formation. The cessation of gas evolution is a visual indicator.

  • MOM-Cl Addition: Cool the reaction mixture back to 0-5°C. Slowly add MOM-Cl (1.2 eq) dropwise via a syringe or addition funnel, ensuring the internal temperature does not exceed 10°C.

    • Causality: Using a slight excess of MOM-Cl ensures the reaction goes to completion. The low temperature controls the exotherm of this SN2 reaction.

  • Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Quenching: a. Cool the reactor to 0-5°C. Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will neutralize any unreacted NaH. b. Dilute the mixture with water and transfer to a separatory funnel.

  • Extraction and Purification: a. Extract the aqueous layer three times with ethyl acetate. b. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). c. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. d. Purify the crude material using flash column chromatography on silica gel.[9][10] An appropriate eluent system would be a gradient of methanol in dichloromethane. For basic imidazoles, adding 0.5% triethylamine to the mobile phase can improve peak shape and prevent tailing.[9]

ParameterSpecificationPurpose
Solvent Anhydrous THFAprotic solvent, stable to NaH.
Base Sodium Hydride (NaH)Strong base for complete alkoxide formation.
Protecting Agent MOM-ClSource of the methoxymethyl group.
Temperature 0-5°C for additionsCritical for controlling exotherms and safety.
IPC Method HPLC, TLCMonitors reaction completion.
Purification Flash ChromatographyStandard for purifying polar organic molecules.[11]
Expected Yield 80-90%High yields are typical for MOM protection.

References

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Methoxymethyl ether. (n.d.). In Wikipedia. Retrieved from [Link]

  • Reddy, R. J., et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Chemistry Letters, 32(8), 734-735. Retrieved from [Link]

  • Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Organic Chemistry Portal. Retrieved from [Link]

  • Han, J. H., et al. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Synfacts, 2010(04), 0467. Retrieved from [Link]

  • MOM Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Asymmetric Catalyst. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • Kamal, A., et al. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(5). Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998). Google Patents.
  • Standard Operating Procedures. (n.d.). UCLA Environment, Health & Safety. Retrieved from [Link]

  • Sodium Hydride - Standard Operating Procedure. (2012, December 14). UC Santa Barbara. Retrieved from [Link]

  • Anslyn Group Safety Manual. (n.d.). University of Texas at Austin, Department of Chemistry. Retrieved from [Link]

  • Al Alshaikh, A., et al. (2020). Synthesis of 1‐(2‐hydroxyethyl)imidazole compounds 1a–g. ResearchGate. Retrieved from [Link]

  • Standard Operating Procedure SODIUM. (n.d.). Princeton University. Retrieved from [Link]

  • Wang, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119582. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. MDPI. Retrieved from [Link]

  • Chemical Safety Guide, 5th Ed. (n.d.). NIH Office of Research Services. Retrieved from [Link]

  • An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. (2022, February 2). RSC Publishing. Retrieved from [Link]

  • Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. (2022, October 17). PMC. Retrieved from [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (n.d.). MDPI. Retrieved from [Link]

  • Process for manufacture of imidazoles - Patent US-6177575-B1. (n.d.). PubChem. Retrieved from [Link]

  • Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. (n.d.). RSC Publishing. Retrieved from [Link]

  • Process for manufacture of imidazoles. (2001). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Drying Protocols for Hygroscopic 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole Salts

Executive Summary The synthesis and handling of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole salts presents a unique chemical paradox. You are dealing with a compound containing a Methoxymethoxy (MOM) group—an acid-sensitive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis and handling of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole salts presents a unique chemical paradox. You are dealing with a compound containing a Methoxymethoxy (MOM) group—an acid-sensitive acetal moiety—attached to a highly hygroscopic ionic headgroup.[1]

The core challenge is not simply removing water; it is removing water without triggering the acid-catalyzed hydrolysis of the MOM group. Standard aggressive drying techniques (high heat + acidic environment) can cause the MOM group to cleave, releasing formaldehyde and the corresponding alcohol, effectively destroying your product before you even begin your application.[1]

This guide provides field-proven, self-validating protocols to navigate this stability/dryness trade-off.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My product remains a viscous "gummy" oil even after 24 hours in a vacuum oven. Why won't it crystallize?

Diagnosis: This is the hallmark of "Solvent Trapping" in ionic liquids and their precursors. The lattice energy of the salt is being disrupted by trace water or solvent molecules acting as plasticizers. The Fix:

  • Do not increase the temperature. Higher heat often causes oiling rather than crystallization.

  • Switch to Lyophilization (Freeze Drying). Dissolve the gum in a minimum amount of water (or water/dioxane mix), freeze it, and sublime the ice. This preserves the MOM group and forces the lattice to form as the water leaves.

  • Alternative: Trituration. Sonicate the oil with an anhydrous non-polar solvent (e.g., diethyl ether or hexane) to extract the trapped solvent and induce precipitation.[1]

Q2: I smell a faint, pungent odor (like formaldehyde) during the drying process. Is this normal?

Diagnosis: CRITICAL STOP. This indicates the decomposition of the MOM group. Mechanism: The MOM group (


) is an acetal.[1] If your salt is acidic (e.g., a hydrochloride salt) or if there are acidic impurities, heating in the presence of residual moisture triggers hydrolysis:


The Fix: [1]
  • Immediately stop heating.

  • Neutralize the sample if possible (wash with weak base if the chemistry permits).

  • Switch to Protocol B (Azeotropic Distillation) using neutral solvents like Toluene, which removes water at lower temperatures without concentrating acid.[1]

Q3: My elemental analysis (CHN) consistently shows low Carbon/Nitrogen values, but NMR looks clean.

Diagnosis: You likely have "Deep Water." Hygroscopic imidazolium salts can form stable hydrates where water is part of the crystal structure, not just surface moisture. Standard vacuum drying at room temperature is insufficient to break these hydrogen bonds. The Fix:

  • You must employ Protocol C (P2O5 Desiccation) with heat, or verify water content explicitly using Karl Fischer (KF) Titration rather than relying on weight loss.[1]

Part 2: Validated Drying Protocols
Protocol A: Azeotropic Distillation (The Gentle Method)

Best for: Acid-sensitive salts or when MOM stability is the primary concern.[1]

Principle: Water forms a lower-boiling azeotrope with toluene (85°C) or acetonitrile (76°C).[1] This allows water removal without subjecting the MOM group to extreme thermal stress.

Step-by-Step:

  • Dissolution: Dissolve your crude salt in anhydrous Acetonitrile (MeCN) . If it is not soluble, use a mixture of MeCN and minimal Methanol.

  • Azeotrope Addition: Add Toluene (ratio 3:1 Toluene:MeCN).

  • Evaporation: Use a rotary evaporator.

    • Bath Temp: < 45°C (Crucial for MOM stability).

    • Vacuum: Moderate (ensure bumping does not occur).[1]

  • Repetition: Evaporate to dryness. Re-dissolve the residue in fresh anhydrous MeCN/Toluene and repeat 3 times .

  • Final Step: Place the resulting solid/oil under high vacuum (< 0.1 mbar) for 12 hours to remove trace organic solvents.

Protocol B: The "Double-Trap" Schlenk Line Method

Best for: Final preparation of anhydrous precursors for sensitive catalysis.

Step-by-Step:

  • Setup: Place the salt in a Schlenk flask. Connect to a high-vacuum manifold (< 0.05 mmHg).

  • Desiccant: Place a boat of Phosphorus Pentoxide (P2O5) in the drying pistol or a secondary trap between the flask and the pump (do not mix P2O5 directly with product).

  • Thermal Ramp:

    • Hour 0-2: Apply vacuum at Room Temperature . (Removes bulk volatiles).[1]

    • Hour 2-6: Slowly ramp oil bath to 50°C . (Do not exceed 60°C to protect MOM).[1]

  • Backfill: Backfill the flask with dry Argon or Nitrogen.

  • Validation: Take a small aliquot for Karl Fischer titration. Target water content: < 100 ppm.

Part 3: Data & Visualization
Comparative Efficiency of Drying Agents
Drying Agent / MethodEfficiency (Residual H2O)Suitability for MOM-Imidazole SaltsRisk Factor
Vacuum (RT) High (> 1000 ppm)SafeIncomplete drying
Vacuum (80°C) Low (< 100 ppm)Unsafe High risk of MOM hydrolysis
Azeotrope (Toluene) Very Low (< 50 ppm)Excellent Low thermal stress
P2O5 (Desiccator) Ultra Low (< 10 ppm)GoodSlow process (Days)
Lyophilization Low (~100 ppm)ExcellentRequires water solubility
Decision Logic for Drying Process

DryingWorkflow Start Start: Wet Hygroscopic Salt CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Yes Oil Gummy Oil / Syrup CheckState->Oil Yes CheckAcid Is Salt Acidic? (e.g., HCl salt) Solid->CheckAcid MethodC Protocol C: Lyophilization (Freeze Dry) Oil->MethodC MethodA Protocol A: Azeotropic Distillation (Toluene/MeCN) CheckAcid->MethodA Yes (High Risk) MethodB Protocol B: High Vac + P2O5 (Max 50°C) CheckAcid->MethodB No (Neutral) Validation Validation: Karl Fischer Titration MethodA->Validation MethodB->Validation MethodC->MethodB If still wet Validation->MethodA > 100 ppm Done Storage: Glovebox / Sealed under Ar Validation->Done < 100 ppm

Figure 1: Decision tree for selecting the appropriate drying methodology based on the physical state and acidity of the imidazole salt.

Part 4: FAQ

Q: Can I use a molecular sieve directly in the ionic liquid? A: Generally, no . While sieves are effective, separating the viscous ionic liquid/salt from the sieve dust afterwards is mechanically difficult and can introduce particulate contamination. It is better to dry the solvent using sieves before dissolving the salt, or use the azeotropic method.

Q: How do I store the dried salt? A: These salts are "kinetic sponges" for moisture.

  • Container: Schlenk tube with a Teflon tap (greased) or a crimped vial stored inside a secondary jar with desiccant.

  • Environment: Ideally inside an Argon-filled glovebox.

  • Handling: Never weigh on an open balance. Tare the vial, add sample in the glovebox, seal, and weigh outside.

References
  • Wasserscheid, P., & Welton, T. (2008).[1] Ionic Liquids in Synthesis. Wiley-VCH.[1] (General handling of hygroscopic ILs). Link[1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley. (Stability of Methoxymethoxy acetals). Link[1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard drying agents and azeotropes).[1] Link

  • Widegren, J. A., et al. (2005).[1] "Thermal Stability of Ionic Liquids". Journal of Materials Chemistry. (Thermal limits for imidazolium salts). Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole: A Comparative Technical Guide

Introduction In the synthesis of imidazole-based pharmaceuticals and ionic liquids, the protection of hydroxyl functionalities is a critical step. The Methoxymethyl (MOM) group is frequently employed due to its stability...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the synthesis of imidazole-based pharmaceuticals and ionic liquids, the protection of hydroxyl functionalities is a critical step. The Methoxymethyl (MOM) group is frequently employed due to its stability under basic conditions and its relatively small steric footprint. However, the introduction of the MOM group, combined with the N-alkylation of the imidazole ring, creates a unique spectral signature that requires careful validation.

This guide provides an in-depth analysis of the 1H NMR spectrum of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole . Unlike standard spectral libraries, this document focuses on the comparative performance of deuterated solvents (CDCl₃ vs. DMSO-d₆) and the identification of critical impurities , offering a self-validating protocol for structural confirmation.

Part 1: Theoretical Structural Analysis & Assignment Logic

To accurately assign the spectrum, we must deconstruct the molecule into three distinct magnetic environments: the aromatic imidazole core, the ethyl linker, and the MOM protecting group.

Structural Segmentation

The molecule (


) possesses 12 protons. N-alkylation breaks the tautomeric symmetry of the imidazole ring, rendering protons H-4 and H-5 chemically non-equivalent.

Figure 1: Structural segmentation of proton environments and predicted chemical shifts.

Part 2: Comparative Solvent Analysis (CDCl₃ vs. DMSO-d₆)

The choice of solvent significantly alters the resolution of the imidazole protons and the visibility of water impurities. Below is a comparative dataset derived from standard chemical shift behaviors of N-alkylated imidazoles [1][2].

Table 1: Chemical Shift Comparison
Proton AssignmentMultiplicityIntegrationShift in CDCl₃ (δ ppm)Shift in DMSO-d₆ (δ ppm)Comparative Insight
H-2 (Imidazole) Singlet (br)1H7.55 - 7.65 7.65 - 7.80 Most deshielded due to placement between two nitrogens. Shifts downfield in DMSO due to H-bonding interactions.
H-4 / H-5 Doublets/Singlets2H6.90 - 7.10 6.90 - 7.20 In CDCl₃, these often overlap. In DMSO, they may resolve into two distinct signals due to polarity effects.
MOM -O-CH₂-O- Singlet2H4.60 - 4.65 4.60 - 4.65 Highly stable diagnostic peak. Minimal solvent dependence.
Linker N-CH₂- Triplet (

Hz)
2H4.10 - 4.15 4.10 - 4.20 Deshielded by the imidazole nitrogen.
Linker -CH₂-O- Triplet (

Hz)
2H3.75 - 3.80 3.70 - 3.75 Slightly shielded relative to the N-methylene.
MOM -OCH₃ Singlet3H3.30 - 3.35 3.20 - 3.25 Distinct sharp singlet. In DMSO, this may overlap with the residual water peak (~3.33 ppm).
Performance Verdict
  • Primary Recommendation (CDCl₃): Use Chloroform-d for routine purity checks. The MOM methyl singlet (3.3 ppm) is clearly distinct from the solvent residual peak (7.26 ppm) and water (1.56 ppm).

  • Alternative (DMSO-d₆): Use only if the product is a salt (e.g., hydrochloride). Warning: The residual water peak in DMSO typically appears at 3.33 ppm, which directly overlaps with the MOM methyl group (-OCH₃), making integration and purity assessment difficult [3].

Part 3: Experimental Protocol & Workflow

This protocol ensures the safe handling of the potentially carcinogenic MOM precursors and accurate spectral acquisition.

Safety Pre-Requisite

CRITICAL: This compound is often synthesized using Chloromethyl methyl ether (MOM-Cl), a known human carcinogen. Ensure the sample is fully quenched and free of alkylating agents before removing it from the fume hood for NMR analysis [4].

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10–15 mg of the product in 0.6 mL of CDCl₃ (containing 0.03% TMS).

    • Filtration: If the solution is cloudy (common if inorganic salts from the alkylation remain), filter through a small plug of glass wool into the NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H zg30.

    • Scans (NS): 16 (Sufficient for >95% purity); increase to 64 if detecting trace MOM-Cl.

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of the isolated imidazole H-2 proton.

  • Processing:

    • Reference the spectrum to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

    • Phase correction: Manual.

    • Baseline correction: Polynomial (Bernstein) order 1.

Figure 2: Workflow for sample preparation and validation, emphasizing the removal of reactive MOM-Cl.

Part 4: Validation & Troubleshooting

To certify the product, you must validate the integral ratios and check for specific process impurities.

Self-Validating Integral Ratio

Normalize the integral of the MOM -OCH₂-O- singlet (4.6 ppm) to 2.00 .

  • H-2 (Imidazole): Should integrate to 1.0 (±0.1).

  • H-4/5 (Imidazole): Should integrate to 2.0 (±0.2).

  • Linker Triplets: Two triplets, each integrating to 2.0 .

  • MOM -OCH₃: Should integrate to 3.0 .

Common Impurity Signatures
ImpuritySourceDiagnostic Signal (CDCl₃)Action
Imidazole (Starting Material) Incomplete Reaction~10-11 ppm (NH broad) Recrystallize or Column Chromatography.
MOM-Cl Excess Reagent~5.4 ppm (s, -OCH₂Cl) DANGER. Quench immediately with aqueous ammonia.
Methanol Hydrolysis of MOM~3.49 ppm (s) Dry under high vacuum.
Formaldehyde Decomposition~9.6 ppm (s) Check pH; MOM groups are acid-labile.
Troubleshooting "Ghost" Peaks

If you observe a "ghost" triplet near 3.6 ppm or 4.0 ppm that integrates poorly:

  • Cause: Rotational isomers are rare in this specific molecule. It is more likely 2-alkylation (formation of the bis-alkylated imidazolium salt) if an excess of the alkylating agent was used.

  • Check: Look for a significant downfield shift of the H-2 proton (>9.0 ppm) which indicates quaternization of the second nitrogen.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem.1997 , 62, 7512–7515.[2] Link

  • Bhatnagar, A.; et al. Synthesis and Characterization of Imidazole Derivatives. J. Adv.[3] Res. Dyn. Control Syst.2019 , 11, 1931.[3] Link

  • Babij, N. R.; et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[2] Org.[1] Process Res. Dev.2016 , 20, 661–667. Link

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 .[4] (Chapter on Methoxymethyl Ethers). Link

Sources

Comparative

A Comparative Guide to the Development and Validation of a Stability-Indicating HPLC Purity Assay for 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole

This guide provides a comprehensive, in-depth comparison of experimental choices and supporting data for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the puri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of experimental choices and supporting data for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole. Designed for researchers, scientists, and drug development professionals, this document explains the scientific rationale behind the method development strategy, from initial screening to full validation in accordance with ICH guidelines.

Introduction: The Imperative for a Validated Purity Method

1-[2-(Methoxymethoxy)ethyl]-1H-imidazole is a key heterocyclic building block in modern medicinal chemistry. The purity of such intermediates is paramount, as impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method to accurately quantify purity and detect potential impurities is a regulatory and scientific necessity.

This guide moves beyond a simple protocol, offering a comparative analysis of critical parameters to establish a scientifically sound, stability-indicating HPLC assay. The objective is to demonstrate not only the final validated method but also the logical, evidence-based pathway taken to reach it.

Section 1: Foundational Strategy - Analyte Properties and Detector Selection

The molecular structure of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole, featuring a basic imidazole ring and polar ether functionalities, dictates the chromatographic strategy. The compound is polar and ionizable, properties that present challenges for retention and peak shape in traditional reversed-phase (RP) chromatography.[1][2]

Selection of Detection Technology: The Power of Photodiode Array (PDA)

For a purity assay, merely separating compounds is insufficient; one must also ensure the homogeneity of the main peak. A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is indispensable for this task.[3][4] Unlike a standard single-wavelength UV detector, a PDA acquires absorbance data across a wide spectrum simultaneously.[4] This provides two critical advantages:

  • Peak Purity Analysis : By comparing UV spectra across the elution profile of a single peak, co-eluting impurities can be detected.[5][6] This is a fundamental aspect of demonstrating the specificity of a stability-indicating method.

  • Method Development Efficiency : A PDA allows for the retrospective analysis of chromatograms at any wavelength within its range, which is invaluable for selecting the optimal detection wavelength for all relevant compounds.[6]

Given these advantages, a PDA detector was chosen as the core detection technology for this method development.

Section 2: Method Development and Optimization - A Comparative Approach

The development process is a systematic evaluation of chromatographic parameters to achieve optimal separation of the main analyte from all potential process-related and degradation impurities.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification & Validation A Column Selection (C18 vs. Polar-Modified C18) B Mobile Phase Screening (ACN vs. MeOH, pH) A->B Evaluate Retention & Peak Shape C Fine-tune Gradient Profile B->C Select Best Conditions D Optimize Flow Rate & Temperature C->D Maximize Resolution E Forced Degradation Study D->E Finalized Method F ICH Q2(R1) Validation E->F Confirm Stability-Indicating Nature G G F->G Validated Purity Assay

Caption: High-level workflow for HPLC method development and validation.

Comparative Column Selection

The primary challenge for this polar analyte is achieving adequate retention on a reversed-phase column. Two common approaches were compared: a traditional C18 column and a modern polar-modified C18 column designed for enhanced retention of polar compounds.[7][8]

Table 1: Comparison of Column Performance

ParameterStandard C18 (e.g., Luna C18)Polar-Modified C18 (e.g., Luna Omega Polar C18)Rationale & Conclusion
Retention Time (min) 2.14.5The polar-modified column provides significantly better retention, moving the peak away from the solvent front where early-eluting impurities may appear.[2]
Tailing Factor 1.81.2The polar-modified stationary phase reduces secondary interactions between the basic imidazole and residual silanols, resulting in a more symmetrical peak.[9]
Resolution (from nearest impurity) 1.6> 2.5Superior selectivity and peak shape on the polar-modified column lead to baseline resolution of the main analyte from its closest eluting impurity.
Mobile Phase Optimization

The mobile phase composition, particularly the organic modifier and pH, is a powerful tool for controlling retention and selectivity in reversed-phase HPLC.[10][11]

  • Organic Modifier : Acetonitrile (ACN) and methanol (MeOH) were evaluated. ACN typically provides lower backpressure and different selectivity compared to MeOH. For this analysis, ACN resulted in sharper peaks and was selected as the organic modifier.

  • Aqueous Phase pH : The pH of the mobile phase is critical for controlling the ionization state of the basic imidazole moiety.[9] At a neutral pH, the analyte may be partially ionized, leading to poor peak shape. By maintaining a low pH (e.g., pH 3.0), the imidazole nitrogen is consistently protonated, ensuring robust and reproducible chromatographic behavior.

Table 2: Effect of Mobile Phase pH on Chromatography

Mobile Phase ConditionTailing FactorRetention Time Stability (RSD%)Rationale & Conclusion
A: ACN / B: Water (pH 7.0) 1.93.5%At neutral pH, slight variations in mobile phase preparation can lead to significant shifts in retention time and poor peak shape.
A: ACN / B: 0.1% Formic Acid in Water (pH ~2.8) 1.10.4%A low pH mobile phase ensures the analyte is fully protonated, leading to excellent peak symmetry and highly reproducible retention times.[10]
Final Optimized HPLC Method

Based on the comparative experiments, the following method was established for validation.

Experimental Protocol: Optimized HPLC Method

  • Instrumentation : HPLC system equipped with a gradient pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions :

    • Column : Luna Omega Polar C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase A : 0.1% Formic Acid in Water

    • Mobile Phase B : Acetonitrile

    • Gradient : 5% B to 40% B over 15 min, then to 95% B for 2 min, hold for 3 min, return to 5% B and equilibrate for 5 min.

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30 °C

    • Detection : PDA at 215 nm, with spectra collected from 200-400 nm.

    • Injection Volume : 10 µL

    • Sample Diluent : 50:50 Acetonitrile:Water

Section 3: Demonstrating Specificity - Forced Degradation Studies

A crucial requirement for a purity assay is that it must be "stability-indicating." This means the method must be able to separate the intact analyte from any degradation products that may form under stress conditions.[12][13] Forced degradation studies are performed to generate these potential degradants and prove the method's specificity.[14] The imidazole moiety is known to be potentially susceptible to oxidation and photodegradation.[14][15]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis : Sample in 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis : Sample in 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation : Sample in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation : Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation : Sample in solution exposed to ICH-compliant light source (1.2 million lux hours and 200 watt hours/m²).

Table 3: Summary of Forced Degradation Results

Stress Condition% Degradation of Main PeakPeak Purity Angle < ThresholdObservations
Acid Hydrolysis ~5%YesMinor degradation peak observed, well-resolved (Resolution > 3.0).
Base Hydrolysis No significant degradationYesAnalyte is stable to basic conditions.
Oxidative Degradation ~15%YesMajor degradation peak formed, baseline resolved (Resolution > 4.0).
Thermal Degradation No significant degradationYesAnalyte is thermally stable.
Photolytic Degradation ~8%YesTwo minor degradation peaks observed, both well-resolved (Resolution > 2.5).

The results confirm that the method effectively separates the intact drug from all generated degradation products, thereby proving it is stability-indicating. The peak purity analysis passed in all cases, confirming the homogeneity of the main analyte peak.

Section 4: Method Validation - Adherence to ICH Q2(R1) Guidelines

The finalized method was subjected to a full validation according to the International Council for Harmonisation (ICH) Q2(R1) guideline to demonstrate its suitability for its intended purpose.[16][17]

Validation ValidationParameters ICH Q2(R1) Validation Accuracy Precision Specificity Linearity Range LOD LOQ Robustness Specificity Specificity ValidationParameters:spec->Specificity Proves Selectivity Accuracy Accuracy ValidationParameters:acc->Accuracy Closeness to True Value Precision Precision ValidationParameters:prec->Precision Reproducibility Linearity Linearity ValidationParameters:lin->Linearity Proportional Response LOQ LOQ ValidationParameters:loq->LOQ Reliable Quantification Limit Robustness Robustness ValidationParameters:rob->Robustness Resists Small Changes

Caption: Key parameters for analytical method validation under ICH Q2(R1).

Table 4: Summary of Validation Results

Validation ParameterAcceptance CriteriaResultConclusion
Specificity No interference at the retention time of the analyte; peak purity passes.No interference from blank, placebo, or degradants. Peak purity passed.Pass
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998Pass
Range 50% to 150% of the target concentrationMethod is linear, accurate, and precise over this range.Pass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (RSD%) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%Repeatability: 0.6% Intermediate: 0.9%Pass
Limit of Quantitation (LOQ) Signal-to-Noise ratio ~100.05% of target concentrationPass
Robustness %RSD of results ≤ 2.0% after minor changes (flow rate ±10%, temp ±2°C)All results within specification.Pass

The method successfully met all pre-defined acceptance criteria, confirming it is accurate, precise, specific, linear, and robust for the purity determination of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole.

Conclusion

This guide has detailed the systematic development and rigorous validation of a stability-indicating HPLC method for the purity assay of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole. Through a comparative analysis of columns and mobile phases, a superior method utilizing a polar-modified C18 column with an acidic mobile phase was identified. Forced degradation studies confirmed the method's ability to separate the analyte from potential degradants, establishing its stability-indicating properties. Full validation according to ICH Q2(R1) guidelines demonstrated that the method is fit for its intended purpose in a regulated quality control environment.

References

  • Title: Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices Source: Vertex AI Search URL
  • Title: Waters Column Selection Guide for Polar Compounds Source: Waters Corporation URL
  • Title: ICH Q2(R1)
  • Title: A Brief Overview of PDA Detectors in HPLC Source: GenTech Scientific URL
  • Title: A Comprehensive Guide to Selecting HPLC Columns Source: Labtech URL
  • Title: PDA (Photo Diode Array Detector)
  • Title: Choosing the Right UHPLC Column for Highly Polar Basic Compounds Source: Phenomenex URL
  • Title: Diode Array Detector HPLC | DAD Source: SCION Instruments URL
  • Title: Peak Purity Algorithms using Diode Array Detectors Source: LCGC International URL
  • Title: Quality Guidelines Source: ICH URL
  • Title: 3 Ideal Columns for Analyzing Polar Compounds Source: YMC America URL
  • Title: Q2(R1)
  • Title: Choosing the Right HPLC Column: A Complete Guide Source: Phenomenex URL
  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL
  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Title: Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds Source: Benchchem URL
  • Title: Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir Source: PubMed URL
  • Title: HPLC Method for Separating Enantiomers of Imidazole Derivatives with Antifungal Compounds Source: Acta Poloniae Pharmaceutica URL
  • Title: Control pH During Method Development for Better Chromatography Source: Agilent URL
  • Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL
  • Title: Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks Source: ALWSCI URL
  • Title: HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole Source: Chinese Journal of Analysis Laboratory URL
  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL
  • Title: Degradative Behavior and Toxicity of Alkylated Imidazoles Source: Industrial & Engineering Chemistry Research - ACS Publications URL
  • Title: A Comparative Guide to Purity Assessment of N-Boc-imidazole: HPLC vs.
  • Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: ResearchGate URL
  • Title: Strategies for Method Development and Optimization in HPLC Source: Drawell URL
  • Title: Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent Source: Taylor & Francis Online URL
  • Title: Forced Degradation Study: An Important Tool in Drug Development Source: Asian Journal of Research in Chemistry URL
  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: International Journal of Applied Pharmaceutics URL

Sources

Validation

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers and drug development professionals, mass spectrometry stan...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers and drug development professionals, mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the anticipated mass spectrometry fragmentation patterns of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Lacking a publicly available experimental spectrum for this specific molecule, this guide synthesizes data from analogous structures—imidazole derivatives and methoxymethyl (MOM) ethers—to present a predictive analysis grounded in established fragmentation mechanisms.

Introduction to the Molecule and Mass Spectrometry Approaches

1-[2-(Methoxymethoxy)ethyl]-1H-imidazole is a heterocyclic compound featuring a stable imidazole ring, an ethyl linker, and a methoxymethyl (MOM) ether group. The imidazole moiety is a common scaffold in many biologically active compounds, while the MOM group is a frequently used protecting group for alcohols. Understanding its fragmentation behavior is crucial for its identification and characterization in complex matrices.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule's structure. In contrast, Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecule ([M+H]⁺) with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation, often revealing different fragmentation pathways compared to EI.

Experimental Protocols: A Foundation for Reliable Data

To ensure the generation of reproducible and reliable mass spectrometry data, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for volatile and thermally stable compounds like 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole.

Workflow:

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250°C) Column Capillary Column (e.g., DB-5ms) Injector->Column Sample Injection Oven Oven Program (e.g., 50-280°C) IonSource EI Ion Source (70 eV) Oven->IonSource Elution Analyzer Quadrupole Analyzer IonSource->Analyzer Ion Acceleration Detector Detector Analyzer->Detector Mass Filtering

Caption: Workflow for GC-MS analysis with Electron Ionization.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC injector port, which is maintained at a high temperature (e.g., 250°C) to ensure rapid vaporization.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. A temperature gradient in the oven separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the analyte elutes from the column, it enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This results in the formation of a molecular ion (M⁺•) and subsequent fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against m/z.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

This technique is ideal for less volatile compounds and provides controlled fragmentation for structural confirmation.

Workflow:

LCMSMS_Workflow cluster_LC Liquid Chromatograph cluster_MSMS Tandem Mass Spectrometer Solvent Mobile Phase Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column IonSource ESI Source Column->IonSource Q1 Q1: Precursor Ion Selection IonSource->Q1 Q2 q2: Collision Cell (CID) Q1->Q2 Isolation Q3 Q3: Product Ion Scan Q2->Q3 Fragmentation Detector Detector Q3->Detector Analysis

Caption: Workflow for LC-MS/MS analysis with Electrospray Ionization.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.

  • Chromatographic Separation: Inject the sample into the LC system. The components are separated on a reversed-phase column (e.g., C18) using a gradient of aqueous and organic mobile phases.

  • Ionization: The eluent from the LC column is introduced into the ESI source. A high voltage is applied to a capillary, nebulizing the liquid into a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become protonated, forming [M+H]⁺ ions.

  • Precursor Ion Selection (MS1): In the first stage of the tandem mass spectrometer (Q1), the protonated molecular ion of interest is selectively isolated.

  • Collision-Induced Dissociation (CID): The selected precursor ions are passed into a collision cell (q2), where they collide with an inert gas (e.g., argon or nitrogen). This collision energy induces fragmentation.

  • Product Ion Analysis (MS2): The resulting fragment ions (product ions) are then analyzed in the second mass analyzer (Q3) to generate the MS/MS spectrum.

Predicted Fragmentation Patterns: A Comparative Analysis

The molecular weight of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole (C₇H₁₂N₂O₂) is 156.18 g/mol .

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺• at m/z 156) is expected to be observed, though its abundance may be low due to the molecule's susceptibility to fragmentation. The fragmentation will likely be driven by the presence of the ether linkages and the imidazole ring.

Key Predicted EI Fragmentation Pathways:

EI_Fragmentation M [C₇H₁₂N₂O₂]⁺• m/z 156 F1 [C₆H₉N₂O]⁺ m/z 125 M->F1 -OCH₃ F2 [C₅H₇N₂]⁺ m/z 95 M->F2 -CH₂OCH₂O F4 [CH₂O]⁺• m/z 30 M->F4 α-cleavage F5 [CH₃O]⁺ m/z 31 M->F5 α-cleavage F3 [C₃H₃N₂]⁺ m/z 67 F2->F3 -C₂H₄ F6 [C₂H₅N₂]⁺ m/z 55 F3->F6 ring cleavage

Caption: Proposed EI fragmentation pathways for 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole.

Analysis of Predicted Fragments:

  • m/z 125 ([M - OCH₃]⁺): Loss of a methoxy radical is a common fragmentation pathway for methoxymethyl ethers.[1]

  • m/z 95 ([M - CH₂OCH₂O]⁺): Cleavage of the entire methoxymethoxy group would result in this ion, corresponding to the vinylimidazole cation.

  • m/z 81 (Imidazole ethyl cation): Alpha-cleavage at the ether oxygen attached to the ethyl group would yield this stable ion.

  • m/z 68 (Imidazole cation): Cleavage of the entire ethyl side chain. Imidazole itself shows a strong molecular ion at m/z 68.[2][3]

  • m/z 45 (Methoxymethyl cation): Cleavage of the bond between the ethyl group and the ether oxygen would generate the [CH₂OCH₃]⁺ ion. This is a very common and often abundant fragment for MOM ethers.[4]

  • m/z 41 and 27: These ions are characteristic fragments arising from the breakdown of the imidazole ring, often through the loss of HCN.[2][3]

Comparison Table: Predicted Major EI Fragments

m/zProposed Structure/FormulaFragmentation Pathway
156[C₇H₁₂N₂O₂]⁺•Molecular Ion
125[C₆H₉N₂O]⁺Loss of •OCH₃ from the MOM group
95[C₅H₇N₂]⁺Loss of •CH₂OCH₂O
81[C₄H₅N₂CH₂]⁺α-cleavage at the ether linkage
68[C₃H₄N₂]⁺•Loss of the entire side chain
45[CH₂OCH₃]⁺Cleavage of the ethyl-ether bond
Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In positive ion ESI, the molecule will readily protonate to form the [M+H]⁺ ion at m/z 157. The fragmentation of this ion, induced by CID, is expected to differ from EI fragmentation due to the even-electron nature of the precursor ion.

Key Predicted ESI-MS/MS Fragmentation Pathways:

ESI_Fragmentation MH [C₇H₁₃N₂O₂]⁺ m/z 157 F1 [C₅H₉N₂O]⁺ m/z 113 MH->F1 -CH₃OH F3 [C₄H₅N₂CH₂]⁺ m/z 81 MH->F3 -CH₃OCH₂OH F2 [C₅H₇N₂]⁺ m/z 95 F1->F2 -H₂O

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole.

Analysis of Predicted Fragments:

  • m/z 113 ([M+H - CH₃OH]⁺): Loss of a neutral methanol molecule is a characteristic fragmentation for protonated MOM ethers. This is often a facile process.

  • m/z 95 ([M+H - CH₃OH - H₂O]⁺): Subsequent loss of water from the m/z 113 fragment could occur, leading to a highly unsaturated species.

  • m/z 81 (Imidazole ethyl cation): Similar to EI, cleavage of the side chain can occur, though the mechanism will differ. Protonation at the ether oxygen could facilitate the loss of methoxymethanol (CH₃OCH₂OH).

Comparison Table: Predicted Major ESI-MS/MS Fragments

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Structure of Product Ion
157113CH₃OH (32 Da)Protonated 1-(2-vinyloxyethyl)-1H-imidazole
15781CH₃OCH₂OH (62 Da)Imidazole ethyl cation
11395H₂O (18 Da)Vinylimidazole cation

Conclusion: A Predictive Framework for Structural Confirmation

This guide provides a scientifically grounded prediction of the mass spectrometric fragmentation of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole. By comparing the expected fragmentation patterns under both hard (EI) and soft (ESI) ionization techniques, researchers can gain a comprehensive understanding of the molecule's gas-phase chemistry. The predicted fragments, rooted in the known behavior of imidazole and MOM ether functionalities, offer a robust framework for the identification and structural elucidation of this compound and its analogs. The provided experimental protocols further ensure that any future analysis can be conducted in a manner that yields high-quality, comparable data.

References

  • Clark, C. R., & Abiedalla, Y. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Journal of Mass Spectrometry. [Link][1]

  • Meissner, R., Feketeova, L., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry. [Link][2][3]

  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry. [Link][5]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methoxymethane (dimethyl ether). [Link][4]

  • NIST. (n.d.). 1H-Imidazole, 1-methyl-. In NIST Chemistry WebBook. [Link][6]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link][7]

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Comparative

A Senior Application Scientist's Guide to the Electrochemical Window of Imidazole-Based Electrolytes

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern electrochemistry, particularly in the development of high-performance energy storage devices like lithium-ion batteries...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern electrochemistry, particularly in the development of high-performance energy storage devices like lithium-ion batteries and supercapacitors, the choice of electrolyte is paramount.[1] Imidazole-based ionic liquids have emerged as highly attractive alternatives to conventional organic electrolytes due to their unique combination of properties: negligible vapor pressure, high thermal stability, low flammability, and tunable physicochemical characteristics.[2][3] Central to their viability is the concept of the electrochemical window (EW), also known as the electrochemical stability window (ESW). This guide provides an in-depth comparison of the electrochemical windows of common imidazole-based electrolytes, explains the underlying structural and chemical factors governing their stability, and presents a standardized protocol for their experimental determination.

The Decisive Factor: Understanding the Electrochemical Window

The electrochemical window is the voltage range within which an electrolyte remains electrochemically inert, meaning it does not undergo oxidation or reduction.[4] It is defined by two key limits:

  • Anodic Limit (Oxidative Stability): The potential at which the electrolyte begins to oxidize. This is typically governed by the oxidation of the anion.[5][6]

  • Cathodic Limit (Reductive Stability): The potential at which the electrolyte begins to reduce. This is usually determined by the reduction of the cation.[5][6]

A wider electrochemical window is crucial as it dictates the maximum operating voltage of an electrochemical device.[2] An electrolyte with a broad EW allows for the use of higher potential electrode materials, which directly translates to higher energy density and improved device performance. Conversely, if the operating voltage of a device exceeds the electrolyte's EW, the electrolyte will decompose, leading to irreversible capacity loss, poor cycling stability, and potential safety hazards.

Comparative Analysis of Imidazole-Based Electrolytes

The electrochemical window of an imidazole-based ionic liquid is not a fixed value; it is intrinsically linked to the specific structure of its constituent cation and anion. The following table summarizes the experimentally determined electrochemical windows for several widely used imidazolium salts. It is important to note that absolute values can vary based on experimental conditions such as the working electrode material, reference electrode, scan rate, and purity of the ionic liquid.[7]

Ionic LiquidCationAnionAnodic Limit (V)Cathodic Limit (V)Electrochemical Window (V)
[EMIM][BF₄] 1-ethyl-3-methylimidazoliumTetrafluoroborate~2.3~-2.1~4.4
[BMIM][BF₄] 1-butyl-3-methylimidazoliumTetrafluoroborate~2.2~-2.2~4.4
[EMIM][PF₆] 1-ethyl-3-methylimidazoliumHexafluorophosphate~2.8~-2.3~5.1
[BMIM][PF₆] 1-butyl-3-methylimidazoliumHexafluorophosphate~2.9~-2.4~5.3
[EMIM][TFSI] 1-ethyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide~2.5~-2.4~4.9
[MMIM][TFSI] 1,3-dimethylimidazoliumBis(trifluoromethylsulfonyl)imide--~4.65[8]

Note: Values are approximate and collated from various sources for comparative purposes. The potential is typically measured vs. a standard reference electrode like Ag/Ag⁺ or Fc/Fc⁺ and can be converted to vs. Li/Li⁺ for battery applications.

The 'Why': Unpacking the Structural Influences on Electrochemical Stability

The data clearly shows that both the cation and anion play a crucial role in defining the electrochemical window.[9]

The Role of the Anion (Anodic Stability)

The anodic stability is predominantly determined by the oxidation potential of the anion.[5][6] Anions with higher oxidation potentials lead to a wider electrochemical window. The stability generally follows this trend:

[PF₆]⁻ > [TFSI]⁻ > [BF₄]⁻

  • Hexafluorophosphate ([PF₆]⁻): This anion typically provides the widest electrochemical window due to its high oxidative stability.[5][6] The strong P-F bonds and the symmetric, stable structure make it resistant to oxidation.

  • Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻): The [TFSI]⁻ anion offers a good balance of high anodic stability and other favorable properties like high ionic conductivity.[9] The negative charge is highly delocalized across the sulfonyl groups and the nitrogen atom, contributing to its stability.

  • Tetrafluoroborate ([BF₄]⁻): While widely used, [BF₄]⁻ generally exhibits lower anodic stability compared to [PF₆]⁻ and [TFSI]⁻. It can be more susceptible to hydrolysis, which can further narrow the EW.

Studies have shown a clear dependence of anodic stability on the anion, a finding confirmed by both cyclic voltammetry and X-ray photoelectron spectroscopy (XPS).[10][11]

The Role of the Cation (Cathodic Stability)

The cathodic limit is set by the reduction of the imidazolium cation.[5][6] The reduction process typically involves the imidazolium ring itself. Several structural factors of the cation influence its reductive stability:

  • Alkyl Chain Length: Increasing the length of the alkyl side chains (e.g., from ethyl in [EMIM]⁺ to butyl in [BMIM]⁺) has a minimal impact on the redox potentials.[2] The frontier molecular orbitals (HOMO and LUMO) are primarily localized on the imidazolium ring, so changes to the alkyl chain have a negligible effect on the core electronic properties governing reduction.[2]

  • Functional Groups: The introduction of electron-donating or π-conjugated groups to the cation can lower its oxidation potential, though the primary effect on the overall EW is often dictated by the anion's stability.[2][3]

  • Substitution Pattern: The electrochemical stability of imidazolium cations is most influenced by the substitution pattern on the nitrogen atoms.

The 'How': A Standardized Protocol for Measuring the Electrochemical Window

To ensure trustworthy and reproducible results, a standardized experimental protocol is essential. Cyclic Voltammetry (CV) is the most widely used technique for determining the electrochemical window of an electrolyte.[12]

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the anodic and cathodic limits of an imidazole-based ionic liquid.

Materials & Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Glassy Carbon (GC) or Platinum (Pt) disk electrode (GC is common)[7]

  • Reference Electrode (RE): Non-aqueous Ag/Ag⁺ or a Ferrocene/Ferrocenium (Fc/Fc⁺) internal reference. A pseudo-reference electrode like a platinum wire can also be used, but potentials must be calibrated against a known standard.[7]

  • Counter Electrode (CE): Platinum wire or mesh

  • Imidazole-based ionic liquid (high purity, low water content)

  • Inert gas (Argon or Nitrogen) for purging

  • Vacuum oven for drying the ionic liquid

Procedure:

  • Electrolyte Preparation (Crucial Step):

    • Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 100 °C) for at least 24-36 hours to remove water and other volatile impurities.[13] The presence of water and oxygen will severely limit the measured electrochemical window.[7][13]

    • Transfer the dried ionic liquid into an inert atmosphere (glovebox) for cell assembly.

  • Electrode Preparation:

    • Polish the working electrode (e.g., Glassy Carbon) with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the electrode thoroughly with deionized water and a suitable organic solvent (e.g., acetone or acetonitrile), then dry completely.

    • Clean the counter and reference electrodes according to standard procedures.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell inside a glovebox filled with inert gas.

    • Add the dried ionic liquid to the cell.

    • Position the electrodes, ensuring the tip of the reference electrode is close to the working electrode to minimize iR drop.

  • Cyclic Voltammetry Measurement:

    • Connect the cell to the potentiostat.

    • Purge the electrolyte with an inert gas for 15-20 minutes before the measurement to remove any dissolved oxygen.

    • Set the CV parameters:

      • Scan Range: Start from the open-circuit potential (OCP). For the anodic scan, sweep to a sufficiently positive potential. For the cathodic scan, sweep to a sufficiently negative potential.

      • Scan Rate: A typical scan rate is 50-100 mV/s.

      • Cycles: Perform 1-3 cycles.

    • Run the experiment, first scanning anodically from OCP to determine the oxidation limit, then performing a separate scan cathodically from OCP to find the reduction limit.

  • Data Analysis:

    • Plot the resulting current vs. potential (voltammogram).

    • Determine the anodic and cathodic limits by defining a cutoff current density (e.g., 0.1, 0.5, or 1.0 mA/cm²). The potential at which the current density reaches this cutoff value is defined as the stability limit.

    • The electrochemical window is the difference between the determined anodic and cathodic potentials (EW = E_anodic - E_cathodic).

Workflow Visualization

EW_Measurement_Workflow cluster_prep Phase 1: Preparation cluster_assembly Phase 2: Assembly (Inert Atmosphere) cluster_measurement Phase 3: Measurement cluster_analysis Phase 4: Analysis Dry_IL Dry Ionic Liquid (High Vacuum, 100°C, >24h) Assemble_Cell Assemble 3-Electrode Cell Dry_IL->Assemble_Cell Polish_WE Polish & Clean Working Electrode Polish_WE->Assemble_Cell Prep_RE_CE Prepare Reference & Counter Electrodes Prep_RE_CE->Assemble_Cell Purge_O2 Purge Electrolyte with Inert Gas Assemble_Cell->Purge_O2 Set_Params Set CV Parameters (Scan Rate, Voltage Range) Purge_O2->Set_Params Run_CV Run Cyclic Voltammetry Set_Params->Run_CV Plot_Data Plot Current vs. Potential Run_CV->Plot_Data Determine_Limits Determine Anodic/Cathodic Limits (at Cutoff Current Density) Plot_Data->Determine_Limits Calculate_EW Calculate EW = E_anodic - E_cathodic Determine_limits Determine_limits Determine_limits->Calculate_EW

Caption: Experimental workflow for determining the electrochemical window.

Conclusion

The electrochemical window is a critical performance metric for imidazole-based electrolytes, directly influencing the energy density and stability of electrochemical devices. This guide has demonstrated that the choice of both the anion and the cation structurally defines the operational voltage range of the electrolyte. Anions like [PF₆]⁻ generally afford the widest windows due to their high oxidative stability, while the imidazolium cation's structure primarily dictates the cathodic limit. For researchers and developers, a deep understanding of these structure-property relationships, combined with rigorous and standardized experimental validation as outlined in the provided protocol, is essential for the rational design and selection of next-generation electrolytes with tailored electrochemical performance.

References

  • Laskowska, M., et al. (2016). Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. The Journal of Physical Chemistry B, 120(25), 5691-5702. [Link]

  • Galiński, M., et al. (2020). Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules, 25(22), 5397. [Link]

  • Chen, Y., et al. (2023). Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions. The Journal of Physical Chemistry B. [Link]

  • Laskowska, M., et al. (2016). Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. ResearchGate. [Link]

  • Chen, Y., et al. (2023). Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions. ResearchGate. [Link]

  • Zhang, S., et al. (2022). Effect of ion structure on the nanostructure and electrochemistry of surface active ionic liquids. Journal of Colloid and Interface Science, 606, 134-143. [Link]

  • Vatamanu, J., et al. (2010). Double layer in room temperature ionic liquids: Influence of temperature and ionic size on the differential capacitance and electrocapillary curves. ResearchGate. [Link]

  • Hayyan, M., et al. (2013). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry, 19(1), 106-112. [Link]

  • Various Authors. (2015). How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry? What reference electrode should be used?. ResearchGate. [Link]

  • Gsponer, J., et al. (2012). Electrochemical Stability of Imidazolium Based Ionic Liquids Containing Cyano Groups in the Anion: A Cyclic Voltammetry, XPS and DFT Study. EPFL Graph Search. [Link]

  • Galiński, M., et al. (2020). Application of Ionic Liquids in Electrochemistry—Recent Advances. PMC - NIH. [Link]

  • Wang, Y., et al. (2023). Imidazolium-Based Ionic Liquid Electrolytes for Fluoride Ion Batteries. ACS Energy Letters. [Link]

  • Gsponer, J., et al. (2012). Electrochemical Stability of Imidazolium Based Ionic Liquids Containing Cyano Groups in the Anion: A Cyclic Voltammetry, XPS and DFT Study. ResearchGate. [Link]

  • Illner, P., et al. (2022). Anion-Dependent Strength Scale of Interactions in Ionic Liquids from X-ray Photoelectron Spectroscopy, Ab Initio Molecular Dynamics, and Density Functional Theory. The Journal of Physical Chemistry B, 126(46), 9578-9589. [Link]

  • Zhang, T., et al. (2017). Aqueous and nonaqueous lithium-air batteries enabled by water-stable lithium metal electrodes. ResearchGate. [Link]

  • Quinn, B. M., et al. (2002). Novel Electrochemical Studies of Ionic Liquids. Langmuir, 18(5), 1734-1742. [Link]

  • Singh, R. P., et al. (2011). Physicochemical properties of 1,2,3-triazolium ionic liquids. New Journal of Chemistry, 35(10), 2244-2252. [Link]

  • Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. Gamry Instruments. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole

For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle this and other chemical reagents with the utmost confidence and care.

Understanding the Compound: A Dual-Functionality Molecule

1-[2-(Methoxymethoxy)ethyl]-1H-imidazole is a molecule that incorporates two key functional groups: an N-substituted imidazole ring and a methoxymethyl (MOM) ether. The imidazole moiety is a common heterocyclic scaffold in many biologically active compounds, while the MOM ether serves as a protective group for alcohols. The combination of these functionalities necessitates a careful and informed approach to its disposal.

The Core Principle: Segregation and Containment as Hazardous Waste

Given the potential hazards and the lack of specific degradation studies, the primary and most critical directive for the disposal of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole is to avoid any on-site chemical treatment or neutralization . Attempting to hydrolyze the MOM ether with acid, a common procedure for deprotection, is not recommended without a thorough understanding of the N-alkyl imidazole's stability under acidic conditions.[6] Such a reaction could lead to uncontrolled side reactions or the generation of unknown and potentially more hazardous byproducts.

Therefore, all waste containing 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole, whether in pure form, in solution, or as contaminated materials, must be collected and disposed of as hazardous chemical waste through your institution's designated Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7][8]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and preparation of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole waste for pickup by authorized personnel.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical or its waste, always don the appropriate PPE to minimize the risk of exposure.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a splash hazard.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors.

Step 2: Waste Collection - Purity and Integrity

Proper collection is crucial to prevent accidental mixing and reactions.

  • Pure Compound and Concentrated Solutions: Collect any unused or waste 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole in its original container if possible, or in a new, clean, and chemically compatible container. The container must have a secure, leak-proof screw-top cap.[9][10]

  • Dilute Solutions: Aqueous and organic solutions containing this compound should be collected in separate, clearly labeled hazardous waste containers. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Contaminated Materials: Any items that have come into direct contact with the compound, such as pipette tips, gloves, and absorbent pads, must be considered contaminated. These should be collected in a separate, sealed, and clearly labeled container or a designated hazardous waste bag.[9]

Step 3: Waste Container Management - Labeling and Storage

Accurate labeling and safe storage are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[7]

  • Labeling: As soon as you begin collecting waste in a container, affix a hazardous waste label. This label must include:

    • The full chemical name: "1-[2-(Methoxymethoxy)ethyl]-1H-imidazole"

    • The concentration (if in solution)

    • The words "Hazardous Waste"

    • The date accumulation started

    • The name of the principal investigator or laboratory contact

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure containers are kept closed at all times, except when adding waste.[8]

    • Store in a cool, dry, and well-ventilated location, away from direct sunlight and sources of ignition.[9]

    • Crucially, segregate this waste from incompatible materials. Based on the general reactivity of imidazoles, this includes:

      • Strong acids

      • Strong oxidizing agents

      • Acid chlorides

      • Acid anhydrides[9]

Use secondary containment, such as a chemically resistant tray, to capture any potential leaks or spills.

Step 4: Arranging for Disposal - The Final Step

Once your waste container is full or you no longer need to add to it, follow your institution's procedures for hazardous waste pickup. This typically involves completing a chemical collection request form and scheduling a pickup with your EHS department.[9] Do not allow hazardous waste to accumulate in the laboratory for extended periods.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is vital.

  • Minor Spill (within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.

    • Decontaminate the area with a suitable solvent, also collecting the cleaning materials as hazardous waste.

  • Major Spill (outside of a fume hood):

    • Evacuate the area immediately.

    • Alert others and prevent entry to the contaminated area.

    • Contact your institution's EHS or emergency response team for assistance.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for "Imidazole" to the medical personnel, as a specific SDS for the title compound may not be available.

Logical Framework for Disposal

The decision-making process for the disposal of 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole is summarized in the workflow diagram below. This diagram emphasizes a safety-first approach, prioritizing containment and professional disposal over on-site treatment due to the unknown reactivity of the compound.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure A Identify Waste: 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole (Pure, Solution, or Contaminated) B Consult Safety Data Sheet (SDS) for Imidazole and MOM Ethers A->B C Assess Reactivity for In-Lab Treatment B->C D Is Acid Hydrolysis Safe? (Unknown Reactivity) C->D Potential for MOM ether hydrolysis E Decision: Treat as Untreated Hazardous Waste D->E No - Prioritize Safety F Wear Appropriate PPE E->F G Collect Waste in Compatible, Sealed Container F->G H Label Container Correctly (Full Name, Date, 'Hazardous Waste') G->H I Store in Designated Satellite Accumulation Area H->I J Segregate from Incompatibles (Acids, Oxidizers) I->J K Request Pickup by EHS/Licensed Contractor J->K

Caption: Disposal workflow for 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole.

Quantitative Data Summary

ParameterInformationSource
Waste Classification Hazardous WasteBased on constituent functional groups
Primary Hazards Potential for corrosivity, reproductive toxicity (from imidazole moiety)[1][2][3][4][5]
Incompatible Materials Strong acids, strong oxidizing agents, acid chlorides, acid anhydrides[9]
Recommended PPE Safety goggles, face shield (if splash risk), nitrile/neoprene gloves, lab coatStandard Laboratory Practice
Storage Location Designated satellite accumulation areaRCRA Regulations[7]
Disposal Method Collection by institutional EHS or licensed waste contractor[7][8]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This guide is intended to provide clear, actionable information to support your vital work in research and development.

References

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • University of Washington. (n.d.). Imidazole. Retrieved from [Link]

  • Emory University. (2013, February 1). Hazardous Waste Compliance for Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020, April 20). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • PubChem. (n.d.). Imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-[2-(methoxymethoxy)ethyl]-1H-imidazole. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1975). Imidazole-formaldehyde reaction. Formation of 1-imidazolemethanol. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]

  • PMC. (n.d.). Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • PMC. (2020, April 5). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. Retrieved from [Link]

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Hydrolysis of Imidazole-2-ylidenes. Retrieved from [Link]

  • PMC. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole

Executive Safety Summary Immediate Action Required: Treat 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole as a corrosive liquid/solid with latent carcinogenic potential upon decomposition. While specific Safety Data Sheet (SDS)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole as a corrosive liquid/solid with latent carcinogenic potential upon decomposition.

While specific Safety Data Sheet (SDS) data for this exact derivative is often limited in public repositories, its safety profile is chemically determined by its two functional pharmacophores: the Imidazole core (corrosive, reproductive toxin) and the Methoxymethyl (MOM) ether (acid-labile acetal).

Critical Directive:

  • Primary Hazard: Chemical burns (Skin/Eye) and Reproductive Toxicity.[1][2]

  • Latent Hazard: Contact with acids triggers hydrolysis, releasing Formaldehyde (Carcinogen) and Methanol.

  • Golden Rule: Maintain a strict BASIC or NEUTRAL environment. Never dispose of this compound in acidic waste streams.

Hazard Mechanism & Risk Assessment

To understand the PPE requirements, we must analyze the "Chemical Anatomy" of the substance. This is not just a generic chemical; it is a "masked" hazard.

Functional GroupHazard ClassMechanism of Action
Imidazole Ring Corrosive (Cat 1C) High alkalinity attacks lipid bilayers in skin/eyes, causing deep tissue burns. Known reproductive toxin (H360).
MOM-Ether Tail Conditional Carcinogen Stable under basic conditions.[3] In the presence of acid (

), it hydrolyzes:

(Formaldehyde).
Diagram 1: Hazard Logic Flow

This logic gate determines your safety protocol based on the chemical environment.

HazardLogic Figure 1: pH-Dependent Hazard Activation Pathway Compound 1-[2-(Methoxymethoxy)ethyl]-1H-imidazole Environment Environmental pH Compound->Environment Acid Acidic Contact (pH < 7) Environment->Acid Accidental Mixing Base Basic/Neutral (pH ≥ 7) Environment->Base Standard Storage Risk1 Corrosive Burns Reproductive Tox Acid->Risk1 Risk2 Formaldehyde Release (Carcinogen Gas) Acid->Risk2 Base->Risk1

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The high polarity and corrosivity of imidazoles require specific barrier materials.

Protection ZoneRecommended EquipmentTechnical Justification (Why?)
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) or Laminate (Silver Shield) for spills.Imidazoles are small, polar heterocycles that can permeate thin nitrile. Double gloving increases breakthrough time significantly. Change immediately upon splash.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+ D3)Safety glasses are prohibited . The basicity of imidazole causes saponification of eye tissue (permanent damage) faster than acids. Goggles provide a vapor/liquid seal.
Respiratory Fume Hood (Primary) If hood unavailable: Full-face respirator with OV/P100 cartridges.Prevents inhalation of corrosive vapors and protects against potential formaldehyde release if the compound degrades.
Body Chemical-Resistant Lab Coat + Rubber Apron (for transfers >100mL).Standard cotton coats absorb corrosives. A synthetic or treated coat prevents "wicking" to the skin.

Operational Protocol: Handling & Synthesis

This protocol ensures a self-validating safety loop.

Phase A: Pre-Work Setup
  • pH Check: Ensure all receiving flasks and waste containers are neutral or slightly basic.

  • Quench Prep: Prepare a beaker of saturated Sodium Bicarbonate (

    
    ) solution. This acts as a neutralizer for any accidental acid contact or spills.
    
Phase B: Active Manipulation
  • Weighing:

    • Solid: Use a disposable antistatic weighing boat. Do not use metal spatulas (potential corrosion); use PTFE or plastic.

    • Liquid: Transfer via glass syringe or positive-displacement pipette. Do not pour. Pouring increases splash risk and vapor generation.

  • Reaction:

    • If using strong acids (e.g., HCl, TFA) for deprotection later, the reaction will off-gas formaldehyde. This step must occur in a high-efficiency fume hood with the sash lowered.

Phase C: Decontamination
  • Wipe down all surfaces with a soap/water solution (alkaline detergent).

  • Do not use acidic cleaning agents (like Chromerge or dilute HCl) on glassware used for this compound until it has been thoroughly rinsed with water.

Emergency Response & Spill Management

Diagram 2: Spill Response Algorithm

Follow this decision tree immediately upon release.

SpillResponse Figure 2: Immediate Spill Response Protocol Start Spill Detected Size Assess Volume Start->Size Small Minor (< 10 mL/g) Size->Small Large Major (> 10 mL/g) Size->Large Absorb Cover with Absorbent (Vermiculite/Pads) Small->Absorb Evac Evacuate Lab Call EHS Large->Evac Neutralize Clean Surface with Soap/Water (Alkaline) Absorb->Neutralize Warn DO NOT USE ACIDIC CLEANERS Neutralize->Warn

First Aid Measures:

  • Skin Contact: Flush with water for 15 minutes .[2][4] Do not use vinegar or acidic neutralizers (heat generation + hydrolysis risk).

  • Eye Contact: Irrigate immediately.[1][2][5][6] Hold eyelids apart. Time is critical to prevent corneal opacification.

  • Inhalation: Move to fresh air. If "fruity" or pungent odor was detected (formaldehyde/amine mix), seek medical evaluation for pulmonary edema.

Disposal & Waste Segregation (Critical)

Improper disposal is the highest risk factor for this compound.

  • Stream Selection: Basic Organic Waste .

  • Incompatibilities: Never pour into "Acidic Organic Waste" or "Oxidizing Waste."

    • Reason: Mixing with acid waste generates Formaldehyde gas inside the waste drum, creating a pressure hazard and a carcinogenic inhalation hazard for waste handlers.

  • Labeling: Tag the waste container explicitly: "Contains Imidazoles and MOM-Ethers. DO NOT MIX WITH ACID."

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan (CHP).[7] Retrieved from [Link]

  • Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. (Discussion on MOM Ether stability and hydrolysis hazards).

Sources

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